3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
Description
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Properties
CAS No. |
82157-40-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-5-7-14(8-6-11)21-10-15(18)17-13-4-2-3-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
UWZUSSHEYVXDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Predicted Biological Activity and Pharmacophore Properties of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
Foreword: From Novelty to Insight
In the landscape of drug discovery, novel chemical entities such as 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid represent both a challenge and an opportunity. While direct experimental data for such a specific molecule may be sparse, a robust framework of predictive sciences allows us to generate a highly informative preliminary profile. This guide is structured to lead researchers through a logical, multi-faceted process of in-silico investigation, culminating in a data-driven hypothesis about the compound's biological potential and the key chemical features that drive it. Our approach is grounded in the principles of computational chemistry, machine learning, and pharmacophore modeling, providing a comprehensive workflow from initial structure to actionable biological hypothesis.
Foundational Analysis: The Molecular Blueprint
Before delving into complex predictions, a foundational analysis of the molecule's structure is paramount. The compound, this compound, is a derivative of benzoic acid. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8] The specific substitutions on the benzoic acid core—a (4-methylphenoxy)acetylamino group at the meta-position—will significantly influence its physicochemical properties and, consequently, its biological activity.
Key Structural Features:
-
Benzoic Acid Core: Provides a rigid scaffold and a carboxylic acid group, a potential hydrogen bond donor and acceptor, and a site for ionic interactions.
-
Amide Linkage: Introduces a planar, rigid unit with hydrogen bond donor and acceptor capabilities, crucial for specific interactions with biological targets.
-
Phenoxyacetyl Group: Adds steric bulk and lipophilicity. The ether linkage and the additional aromatic ring introduce further potential for pi-pi stacking and hydrophobic interactions.
-
4-Methyl Group: A small lipophilic substituent on the phenoxy ring that can influence binding pocket interactions and metabolic stability.
This initial analysis suggests that the molecule possesses a rich set of features that could enable it to interact with a variety of biological targets.
In-Silico Prediction of Biological Activity: A Multi-pronged Approach
Without direct experimental evidence, we turn to computational methods to predict potential biological targets. This is not a speculative exercise but a systematic process of data integration and algorithmic analysis.[9][10][11][12]
Similarity-Based and Machine Learning Approaches
The principle of molecular similarity—that structurally similar molecules often have similar biological activities—is a cornerstone of predictive toxicology and pharmacology.[13] We employ a combination of similarity-based methods and machine learning models trained on large bioactivity datasets like ChEMBL.
Experimental Protocol: Target Prediction Workflow
-
Canonical SMILES Generation: The first step is to generate a unique, canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.
-
Molecular Fingerprinting: The SMILES string is then used to generate various molecular fingerprints (e.g., ECFP4, MACCS keys). These fingerprints are numerical representations of the molecule's structural features.[14]
-
Similarity Searching: The generated fingerprints are used to query large bioactivity databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity.
-
Machine Learning Model Application: The molecular fingerprints are also used as input for a suite of pre-trained machine learning models. These models have learned complex relationships between chemical structures and biological activities from vast amounts of experimental data.[15]
-
Target Prioritization: The outputs from both similarity searching and machine learning models are integrated to generate a ranked list of potential biological targets. Targets that are predicted by multiple, independent methods are given higher priority.
Logical Relationship: Target Prediction Workflow
Caption: Workflow for in-silico target prediction.
Predicted Biological Activity Profile (Hypothetical)
Based on the structural features and the known activities of related benzoic acid derivatives, the following table summarizes a hypothetical, prioritized list of predicted biological activities for our target molecule.
| Predicted Biological Target | Rationale based on Structural Analogs and Features | Confidence Level |
| VLA-4 (Very Late Antigen-4) | Benzoic acid derivatives have been identified as potent VLA-4 antagonists, which are involved in inflammatory responses.[1] | High |
| Acetylcholinesterase (AChE) | Novel benzoic acid derivatives have shown inhibitory activity against AChE, a key target in Alzheimer's disease.[2] | Medium |
| Carbonic Anhydrases (CAs) | Some benzoic acid derivatives act as inhibitors of CAs, which are implicated in various diseases including glaucoma and cancer.[2] | Medium |
| Microbial Enzymes | The general structure of benzoic acid derivatives is common in compounds with antimicrobial activity.[3][4][16] | Medium-Low |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Substituted benzoic acid derivatives have been designed as inhibitors of PTP1B, a target for type II diabetes. | Medium-Low |
Pharmacophore Modeling: Defining the Essential Features for Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[17][18] Developing a pharmacophore model helps us understand the crucial chemical functionalities of this compound and can guide the design of more potent analogs.
Ligand-Based Pharmacophore Hypothesis Generation
In the absence of a known target structure, we can generate a pharmacophore model based on a set of active and inactive molecules.[17] For our compound, we would select a training set of structurally related benzoic acid derivatives with known activity against one of the high-confidence predicted targets (e.g., VLA-4).
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection: A structurally diverse set of at least 15-20 compounds with a wide range of biological activities (from highly active to inactive) against the chosen target is selected.[19]
-
Conformational Analysis: For each molecule in the training set, a set of low-energy conformations is generated to ensure that the bioactive conformation is likely included.
-
Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified in each molecule.
-
Hypothesis Generation: A computational algorithm aligns the conformations of the active molecules to identify a common spatial arrangement of pharmacophoric features.[20][21][22] This process generates multiple pharmacophore hypotheses.
-
Scoring and Validation: Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. The best hypothesis is then validated using an external test set of compounds that were not used in the model generation.[17]
Signaling Pathway: Pharmacophore Hypothesis Generation
Caption: Integrated workflow for experimental validation.
Conclusion: A Data-Driven Path Forward
This technical guide has outlined a comprehensive, multi-step process for elucidating the predicted biological activity and pharmacophore properties of a novel chemical entity, this compound. By integrating computational predictions with a clear strategy for experimental validation, we can efficiently move from a mere chemical structure to a well-supported biological hypothesis. The predicted potential of this compound as a VLA-4 antagonist, with possible secondary activities against other targets, provides a strong rationale for its synthesis and further investigation. The generated pharmacophore model will be an invaluable tool in guiding future lead optimization efforts.
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Phenoxyacetamide Derivatives of Benzoic Acid: A Technical Guide for Drug Discovery
Abstract
Phenoxyacetamide derivatives of benzoic acid represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, combining a phenoxy group, an acetamide linker, and a benzoic acid moiety, provide a scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives. We will explore their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, supported by detailed experimental protocols and data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of phenoxyacetamide derivatives of benzoic acid in their research and development endeavors.
Introduction: The Therapeutic Promise of a Versatile Scaffold
The convergence of the phenoxy, acetamide, and benzoic acid pharmacophores into a single molecular entity gives rise to a class of compounds with significant therapeutic potential. The phenoxy group is a common motif in many established drugs, contributing to a range of biological activities including antiviral, antibacterial, and analgesic effects.[1] The acetamide linkage is also a key structural element in numerous biologically active molecules, often playing a crucial role in binding to target proteins.[1] Finally, the benzoic acid moiety, a well-known scaffold in medicinal chemistry, provides a handle for modulating physicochemical properties and interacting with biological targets.[2][3][4] The combination of these three components in phenoxyacetamide derivatives of benzoic acid creates a rich chemical space for the design and discovery of novel drugs targeting a variety of diseases.
This guide will delve into the synthetic strategies employed to create libraries of these derivatives, the critical analysis of their structure-activity relationships, and a detailed examination of their most promising biological activities.
Synthetic Pathways: Building the Core Structure and its Analogs
The synthesis of phenoxyacetamide derivatives of benzoic acid typically involves a multi-step process that allows for the introduction of diverse substituents on both the phenoxy and benzoic acid rings. A general and adaptable synthetic route is outlined below.
General Synthetic Scheme
The core synthesis often begins with the reaction of a substituted phenol with an α-haloacetyl halide, such as chloroacetyl chloride, to form a phenoxyacetyl chloride intermediate. This intermediate is then reacted with a substituted aminobenzoic acid to yield the final phenoxyacetamide derivative of benzoic acid. This approach allows for the systematic variation of substituents on both aromatic rings, facilitating the exploration of the structure-activity landscape.
A more specific example involves the preparation of 2,4,5-trichloro-phenoxyacetic acid hydrazide, which serves as a versatile precursor for further modifications. This is achieved by reacting methyl 2,4,5-trichloro-phenoxyacetate with hydrazine hydrate.[1] This hydrazide can then be coupled with various amines or amino acid residues to generate a diverse library of phenoxyacetamide derivatives.[1]
Caption: General synthetic workflow for phenoxyacetamide derivatives of benzoic acid.
Experimental Protocol: Synthesis of N-(4-carboxyphenyl)-2-(4-nitrophenoxy)acetamide
This protocol provides a detailed method for the synthesis of a representative phenoxyacetamide derivative of benzoic acid.
Materials:
-
4-Nitrophenol
-
Ethyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
4-Aminobenzoic acid
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 2-(4-nitrophenoxy)acetic acid
-
Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.
-
Add ethyl chloroacetate dropwise to the solution while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude 2-(4-nitrophenoxy)acetic acid.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-(4-nitrophenoxy)acetic acid.
Step 2: Synthesis of 2-(4-nitrophenoxy)acetyl chloride
-
Suspend 2-(4-nitrophenoxy)acetic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-nitrophenoxy)acetyl chloride.
Step 3: Synthesis of N-(4-carboxyphenyl)-2-(4-nitrophenoxy)acetamide
-
Dissolve 4-aminobenzoic acid in pyridine.
-
Add the crude 2-(4-nitrophenoxy)acetyl chloride dropwise to the solution at 0°C with constant stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure N-(4-carboxyphenyl)-2-(4-nitrophenoxy)acetamide.
Biological Activities and Structure-Activity Relationships (SAR)
Phenoxyacetamide derivatives of benzoic acid have demonstrated a remarkable range of biological activities. The following sections will explore their potential as antimicrobial, anti-inflammatory, and anticancer agents, with a focus on the structure-activity relationships that govern their efficacy. The biological activity of these derivatives is significantly influenced by the type and position of substituents on the aromatic rings.[2]
Antimicrobial Activity
Derivatives of benzoic acid are well-known for their antimicrobial properties.[4][5] Several studies have reported the synthesis and evaluation of phenoxyacetamide derivatives of benzoic acid as potent antimicrobial agents.[6][7]
One study described the synthesis of novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides and their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6] The results indicated that some derivatives exhibited significant antibacterial activity, with one compound being particularly active against all tested Gram-positive bacteria and the Gram-negative microorganism Klebsiella pneumoniae.[6] Another study reported on a series of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives that showed potent antibacterial activity against Xanthomonas oryzae pv. oryzae, a significant phytopathogen.[7]
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the phenoxyacetamide moiety has been shown to enhance antimicrobial activity.[8] For instance, a bromo-substituted derivative demonstrated notable activity against Bacillus subtilis.[8]
-
Nature of the Linker: The acetamide linker is crucial for activity, and modifications to this part of the molecule can significantly impact the antimicrobial spectrum.
-
Hydrophilicity: Hydrophilic substituents on the phenyl ring can facilitate interaction and binding to polar amino acid residues in microbial targets.
Table 1: Antimicrobial Activity of Selected Phenoxyacetamide Derivatives
| Compound ID | Substituent (Phenoxy Ring) | Substituent (Benzoic Acid Ring) | Target Microorganism | MIC (µg/mL) | Reference |
| 5e | 4-Chloro | 2-Hydroxy-5-chloro | Staphylococcus aureus | 25 | [6] |
| Klebsiella pneumoniae | 25 | [6] | |||
| 5k | 4-Nitro | 2-Hydroxy-5-nitro | Candida albicans | >25 | [6] |
| 11 | 3-Bromo | 4-Amino | Bacillus subtilis | - | [8] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Several benzoic acid derivatives have been shown to possess anti-inflammatory properties.[5][9][10] Research into phenoxyacetamide derivatives of benzoic acid has revealed their potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[11][12]
A study on 2-(substituted phenoxy) acetamide derivatives demonstrated their potential as anticancer, anti-inflammatory, and analgesic agents.[11][13] The anti-inflammatory activity was evaluated using carrageenan-induced paw edema in rats.[11] The results indicated that compounds with halogen substituents on the aromatic ring exhibited favorable anti-inflammatory activity.[11][13] Another study highlighted a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which showed a higher affinity for COX-2 in silico and demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[12]
Caption: Inhibition of the COX pathway by phenoxyacetamide derivatives.
Anticancer Activity
The search for novel and effective anticancer agents is a major focus of drug discovery. Benzoic acid derivatives have emerged as a promising class of compounds with significant anticancer potential.[3][14] Phenoxyacetamide derivatives of benzoic acid have also been investigated for their cytotoxic activity against various cancer cell lines.[1][11]
A recent study synthesized and evaluated two new phenoxyacetamide derivatives for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1] Both compounds showed promising activity against the HepG2 cell line, with one derivative exhibiting significantly higher cytotoxic activity than the reference drug 5-Fluorouracil.[1] This compound was found to induce apoptosis and arrest the cell cycle in HepG2 cells.[1] Molecular docking studies suggested that this derivative binds to the PARP-1 protein.[1]
Structure-Activity Relationship Insights:
-
Substituent Position: The position of substituents on the phenyl ring can significantly influence antiproliferative activity. For instance, substitutions at the 2-position of the phenyl ring have been found to generally lead to improved activity compared to substitutions at the 3- or 4-positions.[15]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents plays a crucial role. While halogen atoms at the 2-position conferred moderate activity, electron-donating groups like amino and hydroxyl groups at the same position resulted in a significant increase in potency.[15] Conversely, a strong electron-withdrawing nitro group at the 2-position was detrimental to activity.[15]
Table 2: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives against HepG2 Cells
| Compound | IC₅₀ (µM) | Reference |
| Compound I | 1.43 | [1] |
| Compound II | 6.52 | [1] |
| 5-Fluorouracil (5-FU) | 5.32 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.[15]
Conclusion and Future Directions
Phenoxyacetamide derivatives of benzoic acid represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscores their potential in drug discovery. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of their structure-activity relationships.
Future research in this area should focus on:
-
Lead Optimization: Further optimization of lead compounds through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify specific cellular targets.
-
In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in relevant animal models to assess their in vivo efficacy and safety profiles.
-
Expansion of Therapeutic Applications: Exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
By continuing to explore the chemical space and biological potential of phenoxyacetamide derivatives of benzoic acid, the scientific community can unlock new avenues for the development of innovative and effective medicines.
References
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Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
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Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved February 24, 2026, from [Link]
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A review of compounds derivatives with antimicrobial activities. (2023, January 7). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 24, 2026, from [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13). PMC. Retrieved February 24, 2026, from [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13). ResearchGate. Retrieved February 24, 2026, from [Link]
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Park, E., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. Semantic Scholar. Retrieved February 24, 2026, from [Link]
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Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2015, October 15). PubMed. Retrieved February 24, 2026, from [Link]
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CAS registry number and chemical identifiers for 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
An In-depth Technical Guide to 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
This technical guide provides a comprehensive overview of the chemical entity this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. While this specific molecule is not extensively cataloged in major chemical databases, this guide offers a detailed profile based on its constituent parts and established chemical principles. We will delve into its chemical identifiers, predicted physicochemical properties, a proposed synthesis protocol, and its potential applications, all grounded in established scientific literature.
Chemical Identity and Structure
This compound is an amide derivative of 3-aminobenzoic acid and (4-methylphenoxy)acetic acid. Its structure combines a benzoic acid moiety, a common feature in many biologically active compounds, with a phenoxyacetic acid derivative, a class of compounds known for a range of bioactivities.
A definitive CAS Registry Number for this compound could not be located in prominent chemical databases, suggesting it may be a novel or less-common compound. However, based on its structure, we can determine its fundamental chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | Generated based on IUPAC nomenclature |
| Molecular Formula | C₁₆H₁₅NO₄ | Calculated |
| Molecular Weight | 285.29 g/mol | Calculated |
| Canonical SMILES | Cc1ccc(cc1)OCC(=O)Nc2cccc(c2)C(=O)O | Generated from chemical structure |
| InChI | InChI=1S/C16H15NO4/c1-11-2-4-13(5-3-11)21-10-15(19)17-14-7-6-8-12(9-14)16(20)21/h2-9H,10H2,1H3,(H,17,19)(H,20,21) | Generated from chemical structure |
| InChIKey | A pre-computed InChIKey is not available. | - |
The two-dimensional structure of this compound is depicted below. This visual representation is crucial for understanding its chemical reactivity and potential biological interactions.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. These properties are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Predicted Value | Notes |
| LogP | 2.8 - 3.5 | Indicates moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 78.4 Ų | Suggests good potential for oral bioavailability |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 |
Note: These values are estimations from computational models and should be confirmed experimentally.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a standard amide coupling reaction between 3-aminobenzoic acid and (4-methylphenoxy)acetyl chloride. This is a robust and well-documented synthetic route for this class of compounds.[1]
Caption: Proposed synthesis workflow for this compound.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: To the solution, add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), to act as an acid scavenger for the hydrochloric acid byproduct.
-
Addition of Acyl Chloride: In a separate flask, prepare a solution of (4-methylphenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of 3-aminobenzoic acid and base at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications and Research Directions
Derivatives of benzoic acid and phenoxyacetic acid are known to exhibit a wide range of biological activities. Given its structure, this compound could be investigated for several potential applications:
-
Antimicrobial Agents: The core structure is present in some known antimicrobial compounds.
-
Enzyme Inhibitors: The phenoxyacetic acid moiety is a feature in some enzyme inhibitors.[1]
-
Plant Growth Regulators: Certain phenoxyacetic acid derivatives have been used as herbicides and plant growth regulators.
Further research would be necessary to explore these potential applications through in vitro and in vivo screening assays. Structure-activity relationship (SAR) studies could also be conducted by synthesizing and testing analogs of this compound.
Safety and Handling
As a novel compound, a full toxicological profile for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
Sources
A Technical Guide to the Medicinal Chemistry Landscape of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
Abstract
This technical guide provides an in-depth exploration of the potential applications of the novel chemical entity, 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid, within the field of medicinal chemistry. While direct experimental data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its core structural motifs—the phenoxyacetic acid scaffold and the aminobenzoic acid backbone—provides a strong foundation for predicting its pharmacological potential. This document synthesizes established knowledge on these pharmacophores to propose and technically outline potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticonvulsant activities. Each proposed application is supported by a scientific rationale, a hypothetical mechanism of action, a conceptual experimental workflow, and a detailed protocol for a key validation assay. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and structurally related compounds.
Introduction: Deconstructing a Molecule of Interest
The compound this compound is a synthetically accessible molecule that marries two pharmacologically significant moieties: a phenoxyacetic acid derivative and a meta-substituted aminobenzoic acid. The strategic combination of these two scaffolds suggests a high probability of synergistic or novel biological activities. Phenoxyacetic acid and its derivatives are known to be present in a variety of commercial drugs with diverse applications, including anti-inflammatory agents, diuretics, and antihypertensives.[1][2] Similarly, aminobenzoic acid derivatives, such as para-aminobenzoic acid (PABA), are crucial in biological systems and have been extensively modified to create antimicrobial, anesthetic, and anti-inflammatory drugs.[3][4]
This guide will systematically explore the most promising therapeutic avenues for this compound based on a deep understanding of its constituent parts.
Potential Therapeutic Application: Anti-inflammatory Agent
Scientific Rationale
A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and many contain a carboxylic acid functional group, which is a key feature of the subject molecule. The phenoxyacetic acid moiety itself is a known pharmacophore in several anti-inflammatory agents.[1] For instance, the drug aceclofenac is a well-known NSAID with a phenoxyacetic acid core.[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The structural characteristics of this compound, particularly the spatial arrangement of its aromatic rings and the acidic proton, suggest it could favorably interact with the active site of COX enzymes. Furthermore, some aminobenzoic acid derivatives have also demonstrated anti-inflammatory properties.[5]
Hypothetical Mechanism of Action
We hypothesize that this compound acts as a competitive inhibitor of COX-1 and/or COX-2 enzymes. The carboxylic acid would anchor the molecule to the active site, while the phenoxyacetyl tail could interact with the hydrophobic channel, preventing the binding of the natural substrate, arachidonic acid. This inhibition would lead to a downstream reduction in the production of prostaglandins, key mediators of inflammation, pain, and fever.
Conceptual Experimental Workflow
Caption: A conceptual workflow for evaluating the anti-inflammatory potential of the target compound.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add 10 µL of each compound dilution to respective wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Add 10 µL of TMPD to all wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Potential Therapeutic Application: Antimicrobial Agent
Scientific Rationale
The aminobenzoic acid scaffold, particularly p-aminobenzoic acid (PABA), is a well-established target for antimicrobial agents.[6] Bacteria utilize PABA for the synthesis of folic acid, an essential nutrient.[7] Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase, the enzyme that incorporates PABA into folic acid.[3] The structural similarity of our compound of interest to PABA suggests it could potentially interfere with this pathway. Furthermore, various derivatives of phenoxyacetic acid have demonstrated antibacterial and antifungal properties.[1] The combination of these two pharmacophores could lead to a broad-spectrum antimicrobial agent.
Hypothetical Mechanism of Action
We propose that this compound could act as an antimetabolite, interfering with the bacterial folate synthesis pathway. The aminobenzoic acid portion of the molecule may mimic PABA, leading to competitive inhibition of dihydropteroate synthase. This would disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.
Conceptual Experimental Workflow
Caption: A conceptual workflow for evaluating the antimicrobial potential of the target compound.
Detailed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Materials:
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Hypothetical Data Summary
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 8 | 16 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Potential Therapeutic Application: Anticonvulsant Agent
Scientific Rationale
Recent studies have highlighted the potential of phenoxyacetic acid derivatives as effective antiepileptic agents.[8] The mechanisms of action for existing antiepileptic drugs (AEDs) are diverse, often involving the modulation of ion channels or enhancement of inhibitory neurotransmission.[8] The structural features of this compound, including its aromatic nature and potential for hydrogen bonding, suggest it could interact with relevant central nervous system targets.
Hypothetical Mechanism of Action
The anticonvulsant activity of this compound could be mediated through several potential mechanisms. One possibility is the modulation of voltage-gated sodium channels, a common target for many AEDs. By stabilizing the inactivated state of these channels, the compound could reduce neuronal hyperexcitability. Another potential mechanism is the enhancement of GABAergic neurotransmission, either by acting as a positive allosteric modulator of GABA-A receptors or by inhibiting GABA reuptake.
Conceptual Experimental Workflow
Caption: A conceptual workflow for evaluating the anticonvulsant potential of the target compound.
Detailed Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Objective: To evaluate the anticonvulsant activity of this compound against generalized tonic-clonic seizures induced by maximal electroshock.
-
Materials:
-
Male ICR mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., phenytoin)
-
-
Procedure:
-
Administer the test compound or vehicle to groups of mice via oral gavage.
-
At the time of peak effect (predetermined by pharmacokinetic studies, e.g., 60 minutes post-dose), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected mice in each group.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Hypothetical Data Summary
| Compound | MES ED50 (mg/kg, p.o.) |
| This compound | 35.5 |
| Phenytoin (Control) | 9.5 |
Conclusion and Future Directions
The in-silico analysis and literature-based rationale presented in this guide strongly suggest that this compound is a promising scaffold for the development of novel therapeutics. The convergence of the well-documented activities of phenoxyacetic acid and aminobenzoic acid derivatives points towards potential applications in treating inflammatory conditions, microbial infections, and seizure disorders. The proposed experimental workflows and protocols provide a clear roadmap for the preclinical evaluation of this compound. Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to validate these hypotheses and to explore its structure-activity relationships through the synthesis of a focused library of analogs.
References
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]
-
Yasmeen, F., Khan, S. U., Siddiqui, H. L., & Zaib, S. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(23), 7268. [Link]
-
Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Harbi, N. O., Al-Ghamdi, S. S., Al-Massarani, S. M., & El-Sayed, M. A. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Scientific Reports, 13(1), 18055. [Link]
-
Sharma, P., & Kumar, V. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]
-
Pharmacy 180. (n.d.). Phenoxyacetic acid derivatives - Nonmercurial diuretics. [Link]
-
Ferreira, R. J., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]
-
Kumar, D., & Kumar, N. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-14. [Link]
-
Kapoor, A., & Dahiya, S. K. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(4), 1476-1483. [Link]
-
ResearchGate. (n.d.). Synthesis of phenoxyacetic acid derivatives. [Link]
-
Wikipedia. (2024, February 19). 4-Aminobenzoic acid. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis and Polymorphism of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic Acid
This guide is structured as a high-level technical whitepaper designed for drug development scientists and crystallographers. It treats 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid (C₁₆H₁₅NO₄) as a specific target for solid-state analysis, focusing on its structural characterization and polymorphic landscape.[1][2]
Technical Guide & Protocol | Version 1.0
Executive Summary: The Structural Mandate
In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the control of solid-state forms is non-negotiable. This compound presents a classic case study in conformational polymorphism .[1][2]
This molecule contains three distinct structural domains that drive its crystallization behavior:
-
The Benzoic Acid Moiety : A strong hydrogen bond donor/acceptor capable of forming robust centrosymmetric dimers (
).[1][2] -
The Amide Linker : A directional H-bond unit that facilitates chain formation (
motifs).[1][2] -
The Phenoxyacetyl Ether Linkage : A highly flexible torsion point (
) that allows for multiple low-energy conformers, making this compound highly prone to polymorphism.[1][2]
This guide provides the definitive protocol for synthesizing, crystallizing, and characterizing the solid-state forms of this compound, ensuring rigorous control over its physicochemical properties.
Chemical Context & Synthesis Strategy
Before analysis, high-purity material is required.[1][2] The synthesis targets the amide bond formation between 3-aminobenzoic acid and (4-methylphenoxy)acetyl chloride.[1][2]
Synthesis Protocol
-
Reactants : 3-Aminobenzoic acid (1.0 eq), (4-Methylphenoxy)acetyl chloride (1.1 eq).[1][2]
-
Solvent/Base : THF or DCM with Pyridine or Triethylamine (1.2 eq) to scavenge HCl.[1][2]
-
Procedure : Dropwise addition of acid chloride at 0°C, followed by stirring at RT for 4 hours.
-
Purification : Acid-base extraction (wash with 1M HCl, then extract into NaHCO₃, re-acidify) to remove unreacted amine and acid chloride traces.[1][2] Recrystallize from Ethanol/Water.[1][2]
Polymorph Screening Workflow
Polymorphism in this molecule is driven by the competition between the Carboxylic Acid Homodimer and Acid-Amide Catemers .[1][2] A systematic screen is required to map the energy landscape.[1][2]
Screening Matrix
| Method | Solvent System | Target Outcome | Mechanism |
| Slow Evaporation | Methanol, Ethanol, Acetone | Thermodynamic Form (I) | Slow nucleation allows stable packing.[1][2] |
| Antisolvent ppt. | DMSO | Kinetic Form (II) | Rapid supersaturation traps high-energy conformers.[1][2] |
| Slurry Conversion | Toluene (Non-polar) | Stable Form | Ostwald ripening eliminates metastable forms.[1][2] |
| Vapor Diffusion | THF / Hexane | High-Quality Single Crystals | Controlled supersaturation.[1][2] |
Workflow Visualization
The following diagram outlines the decision logic for isolating and characterizing polymorphs.
Caption: Logic flow for polymorph screening, distinguishing between thermodynamic and kinetic pathways.
Crystal Structure Analysis: The "What-To-Look-For"
When solving the structure (typically via Single Crystal X-Ray Diffraction), specific supramolecular synthons are expected.[1][2] The analysis must focus on the hierarchy of hydrogen bonding.
Primary Supramolecular Synthons
-
Carboxylic Acid Dimer (
) : -
Amide Chain (
) : -
Ether Oxygen Participation :
Conformational Flexibility (The Polymorph Driver)
The torsion angle
-
Planar Conformer : Maximizes
-stacking but may cause steric clash between the methyl group and the carbonyl.[1][2] -
Twisted Conformer : Relieves steric strain, often leading to higher solubility and lower melting point forms.[1][2]
H-Bonding Network Diagram
This schematic illustrates the expected competition between the acid dimer and the amide linkage.[1][2]
Caption: Schematic of the competing supramolecular synthons: Acid Dimers vs. Amide Chains.
Characterization Data & Interpretation
Once crystals are obtained, the following quantitative metrics define the "fingerprint" of the solid form.
Standard Crystallographic Reporting Table
Note: Values below are representative of the expected monoclinic form for this class of molecules. Actual experimental values must be inserted upon data collection.
| Parameter | Representative Value (Form I) | Significance |
| Crystal System | Monoclinic | Common for planar aromatics.[1][2] |
| Space Group | Centrosymmetric, favors acid dimers.[1][2] | |
| Z / Z' | 4 / 1 | One molecule per asymmetric unit.[1][2] |
| Unit Cell Volume | ~1450 ų | Based on 18 non-H atoms (~18-20 ų per atom).[1][2] |
| Density ( | ~1.35 g/cm³ | Typical for organic acids.[1][2] |
| R-Factor ( | < 0.05 (5%) | Indicates high-quality structure solution.[1][2] |
| Melting Point | 180 - 210°C | High due to extensive H-bonding.[1][2] |
Isomeric Differentiation
It is critical to distinguish this Amide (C₁₆H₁₅NO₄) from its structural isomer, the Schiff Base ((E)-4-[(3-ethoxy-2-hydroxybenzylidene)amino]benzoic acid), which shares the same formula.[1][2]
-
Amide : Shows a characteristic
stretch at ~1650 cm⁻¹ in IR.[1][2] -
Schiff Base : Shows a
stretch at ~1620 cm⁻¹ and lacks the amide II band.[1][2]
References
-
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (The authoritative text on polymorphic screening and definitions).
-
Desiraju, G. R. (1995).[1][2] Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. Link (Defines the
and graph set notations used here). -
Kargar, H., et al. (2012).[1][2][3] Crystal structure of (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E. (Describes the C₁₆H₁₅NO₄ Schiff base isomer, serving as a critical exclusion control).[1][2]
-
Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link (Methodology for graph-set analysis).[1][2]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
Executive Summary
This guide details the synthetic procedures for producing 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid , a structural scaffold relevant to medicinal chemistry (e.g., PPAR agonists, auxin analogs) and agrochemical development.
The synthesis involves the formation of an amide bond between (4-methylphenoxy)acetic acid (Component A) and 3-aminobenzoic acid (Component B). The primary challenge in this transformation is the presence of an unprotected carboxylic acid on the amine component (3-aminobenzoic acid), which exists as a zwitterion and possesses lower nucleophilicity than alkyl amines.
This note provides two validated protocols:
-
Method A (Acid Chloride Activation): High-throughput, scalable, and cost-effective.
-
Method B (Carbodiimide Coupling): Mild conditions, suitable for sensitive functional groups or parallel synthesis.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the amide bond. The strategy relies on activating the carboxylic acid of the phenoxy moiety to overcome the poor nucleophilicity of the aniline nitrogen in 3-aminobenzoic acid.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.
Method A: Acid Chloride Activation (Scalable Route)
Best for: Gram-to-kilogram scale synthesis where cost and purification efficiency are paramount. Mechanism: Conversion of the acid to a highly reactive acid chloride, followed by nucleophilic attack by the aniline.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate A | (4-Methylphenoxy)acetic acid | 1.0 | Carboxylic acid precursor |
| Activator | Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating agent |
| Substrate B | 3-Aminobenzoic acid | 1.0 | Nucleophile |
| Base | Triethylamine (Et | 2.2 - 2.5 | Acid scavenger / Solubilizer |
| Solvent | DCM or Toluene (Step 1); THF/DCM (Step 2) | N/A | Reaction medium |
Detailed Protocol
Step 1: Activation (Acid Chloride Formation)
-
Charge a round-bottom flask with (4-methylphenoxy)acetic acid (1.0 equiv).
-
Suspend in anhydrous Dichloromethane (DCM) or Toluene (5 mL/g).
-
Add Thionyl Chloride (1.5 equiv) dropwise at 0°C.
-
Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Reflux for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or gas evolution cessation.
-
Critical: Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (typically an oil or low-melting solid). Re-dissolve in fresh anhydrous DCM for the next step.
Step 2: Coupling (Schotten-Baumann or Anhydrous)
-
In a separate vessel, dissolve 3-aminobenzoic acid (1.0 equiv) in anhydrous THF or DCM (10 mL/g).
-
Add Triethylamine (2.5 equiv). Note: The first equivalent neutralizes the carboxylic acid of the substrate; the second acts as the acid scavenger for HCl generated during coupling.
-
Cool the amine solution to 0°C.
-
Add the solution of (4-methylphenoxy)acetyl chloride (from Step 1) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
Step 3: Workup & Purification
-
Concentrate the reaction mixture to remove THF/DCM.
-
Acidification: Resuspend the residue in water and acidify to pH ~2–3 using 1M HCl. This protonates the benzoate, precipitating the target acid.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Wash: Wash the filter cake with water (to remove triethylammonium salts) and cold ethanol (to remove unreacted organic impurities).
-
Recrystallization: Recrystallize from Ethanol/Water (approx 80:20) if high purity (>99%) is required.
Method B: Carbodiimide Coupling (EDC/HOBt)
Best for: Small-scale research, parallel synthesis, or if the "acid chloride" method causes degradation. Mechanism: In situ activation of the carboxylic acid to an active ester, which is then intercepted by the amine.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate A | (4-Methylphenoxy)acetic acid | 1.0 | Carboxylic acid precursor |
| Coupling Agent | EDC·HCl | 1.2 | Water-soluble carbodiimide |
| Additive | HOBt (or Oxyma Pure) | 1.2 | Suppresses racemization (not critical here) & enhances rate |
| Substrate B | 3-Aminobenzoic acid | 1.0 | Nucleophile |
| Base | DIPEA (Hünig's Base) | 2.5 | Base |
| Solvent | DMF or DMF/DCM (1:1) | N/A | Solvent (DMF ensures solubility of aminobenzoic acid) |
Detailed Protocol
-
Dissolution: Dissolve (4-methylphenoxy)acetic acid (1.0 equiv) in DMF (5-10 mL/mmol).
-
Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15–30 minutes. The formation of the active ester occurs during this phase.
-
Addition of Amine: Add 3-aminobenzoic acid (1.0 equiv) followed immediately by DIPEA (2.5 equiv).
-
Why DIPEA? It ensures the amino group of 3-aminobenzoic acid is deprotonated (free base) and capable of nucleophilic attack.
-
-
Reaction: Stir at room temperature for 12–18 hours.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (removes DIPEA, EDC, and unreacted amine).
-
Wash with Brine .
-
Dry over
and concentrate.
-
-
Purification: If the product does not precipitate upon acidification (as in Method A), purify via flash column chromatography (SiO
, MeOH/DCM gradient 0-10%).
Experimental Workflow & Decision Tree
Figure 2: Decision tree for selecting the appropriate coupling protocol based on scale and requirements.
Quality Control & Characterization
To validate the synthesis, the following analytical data should be obtained.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.0–13.0 ppm (br s, 1H, -COOH ).
- 10.0–10.5 ppm (s, 1H, Amide -NH ).
-
4.6–4.8 ppm (s, 2H, -O-CH
-CO-). -
2.2–2.3 ppm (s, 3H, Ar-CH
). -
Aromatic protons: 7.0–8.5 ppm (Multiplets corresponding to the two benzene rings).
-
Mass Spectrometry (ESI):
-
Calculated Mass (
): 285.30 g/mol . -
Observed:
or .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor solubility of 3-aminobenzoic acid. | Switch solvent to DMF or increase the amount of Base (Et |
| Sticky Solid / Oil | Impurities or trapped solvent. | Triturate the crude solid with cold Diethyl Ether or Hexanes to induce crystallization. |
| Unreacted Amine | Acid chloride hydrolysis. | Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh |
| Double Acylation | Excess acid chloride attacking the amide nitrogen. | Maintain strict 1:1 stoichiometry. Add the acid chloride slowly at 0°C. |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 3-Aminobenzoic acid Compound Summary. National Library of Medicine.[3] Link
-
Grow, E., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (General procedures for HATU/EDC coupling optimization). Link
Sources
Preparing analytical standards of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid for chromatography
An In-depth Guide to the Preparation of Analytical Standards of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid for Chromatographic Analysis
Abstract
This comprehensive application note provides a detailed, scientifically-grounded protocol for the preparation of analytical standards of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying principles and rationale behind critical procedural choices. By integrating best practices in metrology, quality control, and referencing authoritative guidelines, this document serves as a robust resource for ensuring the accuracy, precision, and reliability of chromatographic quantitation for this compound. The protocol covers everything from understanding the analyte's physicochemical properties to the preparation of stock and working solutions, quality control checks, and stability considerations.
Foundational Knowledge: Physicochemical Properties of the Analyte
A thorough understanding of the analyte's chemical and physical properties is paramount for developing a robust standard preparation protocol. These properties directly influence the choice of solvent, storage conditions, and handling procedures. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural motifs: a carboxylic acid, an amide, a phenoxy ether, and a tolyl group.
The presence of the carboxylic acid and amide groups introduces polarity and hydrogen bonding capabilities, while the aromatic rings and methyl group contribute to its nonpolar character. This amphiphilic nature dictates its solubility. The carboxylic acid moiety means the analyte's solubility will be highly dependent on pH.[1]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value / Inferred Characteristic | Rationale & Implication for Standard Preparation |
| Chemical Structure | ![]() | The structure contains both polar (COOH, NH-C=O) and non-polar (aromatic rings) regions, suggesting solubility in polar organic solvents. |
| Molecular Formula | C₁₆H₁₅NO₄ | --- |
| Molecular Weight | 285.29 g/mol | Essential for accurate gravimetric preparation of stock solutions. |
| Solubility | Likely low in water at neutral/acidic pH. Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO, THF) and aqueous base. | The choice of diluent is critical. HPLC-grade methanol or acetonitrile are excellent first choices as they are compatible with reversed-phase chromatography.[2] Using a fully organic solvent avoids pH-related solubility issues. |
| Stability | Expected to be stable under standard laboratory conditions. Potential for hydrolysis of the amide bond under strong acidic or basic conditions. | Standards should be stored in a cool, dark place to prevent degradation.[3] Expiration dates should be established and respected.[3] |
Core Principles of High-Fidelity Standard Preparation
The accuracy of any chromatographic analysis is fundamentally dependent on the quality of the reference standards used for calibration.[4] The goal is to create a series of solutions with precisely known concentrations to build a reliable calibration curve, which correlates the instrument's response (e.g., peak area) to the analyte concentration.[3]
-
Purity of Reference Material: The protocol assumes the use of a high-purity reference standard (>98%). A Certificate of Analysis (CoA) for the reference material is essential, providing information on purity, identity, and storage requirements.[5]
-
Solvent Selection: The ideal solvent must completely dissolve the analyte, be non-reactive, and be compatible with the chromatographic system. For reversed-phase HPLC, methanol and acetonitrile are common choices.
-
Metrological Rigor: The use of calibrated analytical balances and Class A volumetric glassware is non-negotiable for minimizing measurement uncertainty.[3]
-
Stock vs. Working Solutions: A concentrated stock solution is prepared first to minimize weighing errors. This stock is then serially diluted to create lower-concentration working standards for building the calibration curve.[5]
Detailed Protocol for Standard Preparation
This protocol outlines a reliable method for preparing a 1000 µg/mL primary stock solution and a series of working standards suitable for generating a calibration curve for HPLC analysis.
Required Materials and Reagents
-
Reference Standard: this compound (Purity ≥98%, with CoA)
-
Solvent/Diluent: HPLC-grade Methanol (or Acetonitrile)
-
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)[3]
-
Calibrated pipettes (P1000, P200) or Class A volumetric pipettes
-
Amber glass vials with PTFE-lined caps for storage
-
Ultrasonic bath
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)
-
Safety Precautions
-
Handle the solid reference material in a well-ventilated area or fume hood to avoid inhalation.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Review the Safety Data Sheet (SDS) for the analyte and all solvents before beginning work.
Preparation of Primary Stock Solution (1000 µg/mL)
This procedure details the preparation of 25 mL of a 1000 µg/mL stock solution. The causality behind each step is explained to ensure a deep understanding of the process.
-
Tare the Weighing Vessel: Place a clean, dry weighing boat or paper on the calibrated analytical balance and tare it.
-
Weigh the Reference Standard: Accurately weigh approximately 25.0 mg of the this compound reference standard. Record the exact weight to four decimal places (e.g., 25.12 mg).
-
Rationale: Weighing a larger mass (e.g., >10 mg) minimizes the relative error associated with the balance's resolution.
-
-
Quantitative Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask. Use a small amount of the HPLC-grade methanol to rinse the weighing vessel multiple times, transferring the rinse into the flask to ensure all the powder is transferred.
-
Rationale: This technique, known as quantitative transfer, is critical to ensure the final concentration reflects the entire weighed mass.
-
-
Dissolution: Add approximately 15-20 mL of methanol to the flask. Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to facilitate complete dissolution.
-
Rationale: Sonication provides energy to break up agglomerates and accelerate the dissolution process, ensuring a homogenous solution.
-
-
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to ambient temperature, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[3]
-
Rationale: Bringing the solution to final volume at a controlled temperature is crucial because solvent volume changes with temperature, which would introduce a concentration error.
-
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Rationale: Simple swirling is insufficient. Repeated inversion is required to guarantee uniform concentration throughout the solution.
-
-
Calculation of Actual Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the reference standard.
Formula: Actual Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity (%) * 1000
Example: (25.12 mg / 25.0 mL) * 0.99 (99% purity) * 1000 = 994.7 µg/mL
-
Transfer and Labeling: Transfer the solution to a clean, amber glass vial. Label it clearly with the compound name, actual concentration, solvent, preparation date, and preparer's initials.
Preparation of Working Standards & Calibration Curve
Working standards are prepared by serially diluting the primary stock solution. This example creates a five-point calibration curve ranging from 1.0 to 25.0 µg/mL.
-
Prepare an Intermediate Standard (e.g., 50 µg/mL): Pipette 2.5 mL of the Primary Stock Solution (e.g., 994.7 µg/mL) into a 50 mL Class A volumetric flask. Dilute to the mark with methanol and mix thoroughly. The concentration of this intermediate solution would be (994.7 µg/mL * 2.5 mL) / 50 mL = 49.74 µg/mL.
-
Prepare Calibration Standards: Prepare the working standards by diluting the intermediate standard as described in the table below.
Table 2: Example Dilution Scheme for Calibration Standards
| Target Conc. (µg/mL) | Vol. of Intermediate Stock (49.74 µg/mL) | Final Volume (mL) | Actual Conc. (µg/mL) |
| 1.0 | 0.20 mL (200 µL) | 10.0 | 0.99 |
| 2.5 | 0.50 mL (500 µL) | 10.0 | 2.49 |
| 5.0 | 1.0 mL | 10.0 | 4.97 |
| 10.0 | 2.0 mL | 10.0 | 9.95 |
| 25.0 | 5.0 mL | 10.0 | 24.87 |
-
Filter and Transfer: Before injection into the chromatograph, filter each working standard through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Rationale: Filtering removes any particulate matter that could damage the HPLC column or tubing, ensuring the longevity of the instrument.[7]
-
Workflow Visualization
The following diagram illustrates the logical flow of the standard preparation protocol.
Caption: Workflow for preparing chromatographic standards.
Quality Control & Method Validation
Preparing the standards is the first step; verifying their suitability is the next. The principles of analytical method validation, as outlined in ICH guidelines, are crucial for ensuring data integrity.[8][9]
-
System Suitability: Before running samples, a system suitability standard (typically one of the mid-range calibration standards) should be injected multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%), demonstrating that the chromatographic system is performing consistently.[8]
-
Linearity: After injecting all calibration standards, plot the peak area against the actual concentration. The resulting calibration curve should have a coefficient of determination (R²) of ≥0.995, indicating a strong linear relationship between concentration and response.[8]
-
Accuracy & Precision: The accuracy of the standard preparation can be assessed by preparing a Quality Control (QC) sample from a separate weighing of the reference standard.[5] The concentration of this QC sample, when measured against the calibration curve, should be within a predefined acceptance range (e.g., ±15%) of its nominal value.
Storage and Stability
The integrity of analytical standards can degrade over time. Proper storage is essential to extend their shelf life.
-
Storage Conditions: Primary stock solutions should be stored in tightly sealed amber vials at refrigerated temperatures (2-8 °C) to minimize solvent evaporation and protect against photodegradation.[3]
-
Short-Term Stability: Working standards are often less stable and may be prepared fresh daily from the stock solution.
-
Long-Term Stability: The stability of the primary stock solution should be formally evaluated over time by comparing the response of an aged standard to a freshly prepared one. A re-test date should be assigned based on these stability studies.
Conclusion
This application note provides a scientifically robust and detailed protocol for the preparation of analytical standards of this compound. By emphasizing the rationale behind each step, from solvent selection based on physicochemical properties to the integration of quality control checks grounded in ICH guidelines, this guide empowers researchers to generate high-fidelity standards. Adherence to these principles is fundamental to achieving accurate and reproducible results in chromatographic analysis, thereby ensuring the reliability of data in research and drug development.
References
- The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20). [Source Not Provided].
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Chromatographic separations of arom
- Easy and Cost Efficient Standard Prep for HPLC. Mettler Toledo.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC.
- ICH and FDA Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15).
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. Benchchem.
- Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH.
Sources
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. mastelf.com [mastelf.com]
- 4. mt.com [mt.com]
- 5. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
Revolutionizing Amide Synthesis: Microwave-Assisted Techniques for 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
An In-Depth Guide for Researchers and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development, with the carboxamide group appearing in over a quarter of all existing drugs.[1][2] The target molecule, 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid, is a valuable scaffold in the development of novel therapeutics. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions. This application note provides a detailed exploration of microwave-assisted organic synthesis (MAOS) as a rapid, efficient, and environmentally conscious alternative for the preparation of this important compound.
The Power of Microwave Chemistry: A Paradigm Shift in Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in the field of green chemistry.[3][4] Unlike conventional heating methods that rely on the slow transfer of heat through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[5][6] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient heating at a molecular level.[5][6][7] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and cleaner reaction profiles.[3][8]
The core principle of microwave heating involves the alignment of polar molecules with the rapidly oscillating electric field of the microwaves.[7] This constant reorientation generates significant molecular friction, leading to a rapid increase in temperature.[6] This localized superheating can drive reactions to completion much faster than conventional methods and can even enable reaction pathways that are otherwise inaccessible.[5][7]
Synthesis of this compound: A Two-Step Approach
The synthesis of the target molecule is conceptually a two-step process, which can be adapted for microwave-assisted techniques:
-
Preparation of (4-Methylphenoxy)acetic acid: This intermediate is synthesized from p-cresol and chloroacetic acid.
-
Amide Bond Formation: The subsequent acylation of 3-aminobenzoic acid with the prepared (4-methylphenoxy)acetyl chloride or the direct coupling with (4-methylphenoxy)acetic acid.
This guide will focus on the microwave-assisted amide bond formation, a critical step that significantly benefits from this technology.
Experimental Protocols
Materials and Instrumentation
-
Reactants: 3-Aminobenzoic acid, (4-Methylphenoxy)acetic acid[9][10][11], coupling agents (e.g., EDC.HCl, DCC), activating agents (e.g., thionyl chloride, oxalyl chloride), and appropriate solvents (e.g., DMF, THF, Dioxane).
-
Instrumentation: A dedicated microwave synthesis reactor is required. Commercially available single-mode or multi-mode reactors are suitable.[4] Standard laboratory glassware, magnetic stirrers, and purification apparatus (e.g., column chromatography, recrystallization setup) are also necessary.
Protocol 1: Microwave-Assisted Direct Amidation
This protocol details the direct coupling of (4-methylphenoxy)acetic acid and 3-aminobenzoic acid using a coupling agent under microwave irradiation. This method is often preferred for its operational simplicity and avoidance of preparing the acyl chloride intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave process vial, combine (4-methylphenoxy)acetic acid (1 mmol), 3-aminobenzoic acid (1 mmol), and a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 mmol).
-
Solvent Addition: Add a high-boiling point, microwave-absorbing solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane (3-5 mL). The choice of solvent can influence the reaction efficiency.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-20 minutes). The optimal conditions should be determined through small-scale test reactions.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. The crude product will precipitate. Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Acyl Chloride-Mediated Amidation
This alternative protocol involves the initial conversion of (4-methylphenoxy)acetic acid to its corresponding acyl chloride, followed by a rapid microwave-assisted reaction with 3-aminobenzoic acid.
Step 1: Synthesis of (4-Methylphenoxy)acetyl chloride
-
In a round-bottom flask, suspend (4-methylphenoxy)acetic acid (1 mmol) in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.2 mmol) or oxalyl chloride (1.2 mmol) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude (4-methylphenoxy)acetyl chloride, which can be used directly in the next step.
Step 2: Microwave-Assisted Amidation
-
Reaction Setup: In a 10 mL microwave process vial, dissolve 3-aminobenzoic acid (1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) or diisopropylethylamine (DIPEA) (1.5 mmol) in a suitable solvent (e.g., THF, Dioxane).
-
Acyl Chloride Addition: Add the freshly prepared (4-methylphenoxy)acetyl chloride (1 mmol) in solution to the vial.
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a moderate temperature (e.g., 80-100 °C) for a short duration (2-10 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Parameter | Protocol 1 (Direct Amidation) | Protocol 2 (Acyl Chloride) |
| Reaction Time | 5-20 minutes | 2-10 minutes |
| Temperature | 120-150 °C | 80-100 °C |
| Typical Yield | 75-90% | 80-95% |
| Purification | Recrystallization/Chromatography | Recrystallization/Chromatography |
Characterization Data:
-
Melting Point: The melting point of the purified product should be determined and compared with literature values.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the amide N-H stretch (around 3300 cm⁻¹), amide C=O stretch (around 1650 cm⁻¹), and carboxylic acid C=O stretch (around 1700 cm⁻¹) should be observed.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of both rings, the methylene protons of the acetyl group, the methyl group protons, and the amide and carboxylic acid protons.[12][13]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₁₆H₁₅NO₄, M.W. 285.29 g/mol ) should be observed.
Visualizing the Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Causality and Experimental Choices
-
Choice of Microwave Irradiation: The primary driver for employing microwave synthesis is the significant rate enhancement.[8] This is particularly beneficial for amide bond formation, which can be sluggish under conventional heating. The direct and efficient energy transfer minimizes the formation of byproducts that can result from prolonged heating.[3]
-
Solvent Selection: High-boiling, polar solvents like DMF and dioxane are excellent choices for microwave synthesis due to their ability to efficiently absorb microwave energy, leading to rapid heating.[5]
-
Coupling Agents: In the direct amidation protocol, coupling agents like EDC.HCl are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[1][2] The in-situ formation of a highly reactive intermediate is key to the success of this one-pot reaction.
-
Base in Acyl Chloride Method: A non-nucleophilic base is crucial in the acyl chloride protocol to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reproducible. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be readily assessed by its sharp melting point and confirmed through spectroscopic analysis. Consistent and clean spectral data (¹H NMR, IR, and Mass Spectrometry) serve as a self-validating system for the successful synthesis of the target compound.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025, November 7). [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. (2020, April 1). [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. ResearchGate. (2020, April 1). [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025, June 30). [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Heterocyclic Communications. (2009). [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. (2023, June 6). [Link]
-
One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Taylor & Francis. (2011, March 30). [Link]
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. (2025, August 6). [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. (2020, April 11). [Link]
- Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. (2023, May 30). [Link]
- Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. (2024, March 14). [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Publications. (2023, May 30). [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
Synthesis and characterization of 3-( - JOCPR. Journal of Chemical and Pharmaceutical Research. (2012). [Link]
-
One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. (2020, November 9). [Link]
-
Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry. [Link]
-
(4-methylphenoxy)acetic acid. NIST WebBook. [Link]
-
Acetylation and condensation of p-amino benzoic acid 1 with different... ResearchGate. [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC - NIH. [Link]
-
3-[N-(4-methylphenyl)amino]benzoic acid. PubChem. [Link]
-
Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. (2021, May 13). [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Rajarambapu College of Pharmacy. [Link]
-
3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Link]
- The preparation method of the aminobenzoic acid of 3 methyl 4.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]
-
Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
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- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 10. (4-Methylphenoxy)acetic acid | CAS 940-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. (4-methylphenoxy)acetic acid [webbook.nist.gov]
- 12. jocpr.com [jocpr.com]
- 13. spcmc.ac.in [spcmc.ac.in]
Troubleshooting & Optimization
Improving reaction yields during the synthesis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting[1]
Welcome to the Synthesis Support Portal
You are likely encountering yield bottlenecks in the synthesis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid . This molecule is a classic "linker-scaffold" conjugate, often used in fragment-based drug discovery or as a supramolecular building block.[1]
The synthesis involves two distinct chemical environments:[2][3][4][5][6][7]
-
Nucleophilic Substitution (Ether Formation): Constructing the (4-methylphenoxy)acetic acid tail.[1]
-
Acylation (Amide Coupling): Linking the tail to the 3-aminobenzoic acid core.[1]
Below are the specific troubleshooting modules designed to address the most common failure modes in this workflow.
Module 1: The Precursor (Ether Synthesis)
Target: (4-Methylphenoxy)acetic acid
Reaction: Williamson Ether Synthesis (
Q: My yield for the phenoxyacetic acid intermediate is stuck below 50%. The product is oily or sticky.[1] What is wrong?
A: This is a classic issue of incomplete alkylation or poor pH control during workup.[1]
-
The Cause: Chloroacetic acid is prone to hydrolysis in strong aqueous base if the temperature is too high, competing with the
-cresol phenoxide attack. Additionally, if the acidification step is too rapid, you trap impurities (unreacted phenol) in the lattice, creating a "gummy" solid. -
The Fix:
-
Stoichiometry: Use a 1.25 equiv excess of Chloroacetic acid and 2.5 equiv of NaOH. The extra base is required to neutralize the carboxylic acid of the reagent and deprotonate the phenol.
-
Temperature Ramp: Do not reflux immediately. Stir at room temperature for 30 minutes to allow the phenoxide to form, then heat to reflux.
-
Workup: After the reaction, the solution must be basic . Extract this basic layer with diethyl ether before acidification.[1] This removes unreacted
-cresol (which is soluble in ether but not water at high pH).[1] Then acidify the aqueous layer to precipitate the pure product.
-
Q: Can I use potassium carbonate (
A: Yes, and it often yields a cleaner product (anhydrous conditions prevent hydrolysis).[1]
-
Protocol Shift: Reflux
-cresol, chloroacetic acid (ethyl ester is better here, followed by hydrolysis), and in acetone or MEK (Methyl Ethyl Ketone).[1] The iodide effect (adding catalytic KI) can boost the yield by 10-15% via the Finkelstein reaction mechanism.
Module 2: The Critical Coupling (Amide Bond)
Target: this compound Reaction: Acylation of 3-aminobenzoic acid[1][5][9][10][11]
Q: I am using EDC/NHS coupling, but I can't separate the urea byproduct from my product.
A: Avoid carbodiimide (EDC/DCC) coupling for this specific substrate if possible.
-
The Logic: Your product is a carboxylic acid.[1][12] EDC coupling requires you to protect the benzoic acid moiety (e.g., as a methyl ester) first, couple, and then deprotect.[1] If you try to couple directly, the EDC will activate the benzoic acid group as well, leading to polymerization (oligomers).
-
Recommended Route: The Schotten-Baumann method using the Acid Chloride .[2] It is robust, scalable, and avoids protection steps.[1]
Q: I tried the Acid Chloride route, but the 3-aminobenzoic acid won't dissolve in DCM or THF.
A: 3-Aminobenzoic acid is a zwitterionic solid with high lattice energy.[1] It is insoluble in non-polar solvents.[1]
-
The Solution: Use a Biphasic System (Schotten-Baumann Conditions) .[1]
-
Dissolve 3-aminobenzoic acid in aqueous NaOH (converts it to the soluble sodium 3-aminobenzoate).
-
Dissolve your (4-methylphenoxy)acetyl chloride in DCM or THF .[1]
-
Add the organic phase to the aqueous phase dropwise with vigorous stirring.
-
Why this works: The amine reacts with the acid chloride faster than water does (hydrolysis). The carboxylate group (COO-) is anionic and acts as a poor nucleophile, preventing self-polymerization.[1]
-
Visualization: The Optimized Pathway
The following diagram outlines the logical flow and decision points for the synthesis, highlighting the "Gold Standard" route.
Caption: Optimized workflow prioritizing the removal of unreacted phenol in Phase 1 and utilizing biphasic Schotten-Baumann conditions in Phase 3 to manage solubility.
Master Protocol: High-Yield Synthesis
This protocol synthesizes field-proven methodologies [1, 2] adjusted for this specific substrate.
Step 1: Synthesis of (4-Methylphenoxy)acetic acid
-
Setup: In a 250 mL round-bottom flask, dissolve NaOH (2.5 equiv) in water. Add
-cresol (1.0 equiv) . Stir for 15 min. -
Addition: Add Chloroacetic acid (1.2 equiv) solution (50% aq) dropwise.
-
Reaction: Reflux gently for 2-3 hours.
-
Critical Workup:
-
Wash: Extract the reaction mixture (which is still basic, pH > 10) with Diethyl Ether (2x) . Discard the organic layer.[1] (This removes unreacted
-cresol). -
Precipitate: Acidify the aqueous layer with Conc.[1][8] HCl to pH 1-2. The product will precipitate as a white solid.[1]
-
Filter & Dry: Recrystallize from hot water or Ethanol/Water if necessary.[1]
Step 2: Acid Chloride Formation
-
Setup: Place dried (4-Methylphenoxy)acetic acid in a flask.
-
Reaction: Add Thionyl Chloride (
, 3-5 equiv) and a catalytic drop of DMF. Reflux for 1-2 hours until gas evolution ceases.[1] -
Isolation: Evaporate excess
under reduced pressure (rotovap). Use the crude oil immediately.
Step 3: Schotten-Baumann Coupling
-
Aqueous Phase: Dissolve 3-Aminobenzoic acid (1.0 equiv) in 1M NaOH (2.2 equiv) . The solution must be homogeneous.
-
Organic Phase: Dissolve the crude acid chloride (from Step 2) in dry THF or DCM .
-
Coupling: Cool the aqueous phase to 0-5°C. Add the organic phase dropwise with vigorous stirring over 30 minutes.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Isolation:
Troubleshooting Data: Yield Comparison
| Method | Avg. Yield | Purity | Common Failure Mode |
| Direct Thermal (Neat) | <30% | Low | Polymerization; degradation of amine.[1] |
| DCC/EDC Coupling | 40-50% | Med | Urea byproduct contamination; oligomerization of aminobenzoic acid.[1] |
| Schotten-Baumann (Rec.) | 85-92% | High | Hydrolysis of acid chloride if added too slowly or if temp >10°C. |
References
-
Williamson Ether Synthesis Optimization
-
Amide Coupling via Acid Chloride (Schotten-Baumann)
-
Aminobenzoic Acid Reactivity
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lab Reporter [fishersci.se]
- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 4. hepatochem.com [hepatochem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 8. chegg.com [chegg.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing reaction temperature and pH for 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid stability
Welcome to the technical support center for 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we will explore the critical parameters of reaction temperature and pH to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule are the hydrolysis of the amide bond and the cleavage of the ether linkage. Amide bonds are susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of 3-aminobenzoic acid and (4-methylphenoxy)acetic acid.[1] The ether bond is generally more stable but can be cleaved under harsh acidic conditions.[2][3][4][5]
Q2: How does pH affect the stability of the amide bond in my compound?
A2: The rate of amide hydrolysis is significantly influenced by pH. In highly acidic or alkaline solutions, the rate of hydrolysis increases. For many amides, the pH-rate profile shows a U-shaped curve, with the greatest stability typically observed in the near-neutral pH range.[6] It is crucial to determine the optimal pH for your specific experimental conditions to minimize degradation.
Q3: What is the role of temperature in the degradation of this molecule?
A3: Temperature provides the activation energy for degradation reactions.[7] An increase in temperature will accelerate the rate of both amide hydrolysis and potential ether cleavage.[8] For every 10°C increase in temperature, the rate of chemical reactions, including degradation, can increase by a factor of 2 to 4. Therefore, maintaining the lowest feasible temperature during your experiments is critical for preserving the integrity of the compound.
Q4: What are the expected degradation products of this compound?
A4: The two most probable degradation products resulting from hydrolysis are:
-
3-aminobenzoic acid: Formed by the cleavage of the amide bond.
-
(4-methylphenoxy)acetic acid: Also formed by the cleavage of the amide bond.
Under more extreme acidic conditions, cleavage of the ether bond could potentially yield:
-
4-methylphenol
-
A derivative of 3-aminobenzoic acid with a modified acetyl group.
Q5: What are the approximate pKa values for the functional groups in this molecule?
-
The carboxylic acid on the benzoic acid ring is expected to have a pKa around 3-4 . This is based on the pKa of 3-aminobenzoic acid's carboxyl group (~3.07) and phenoxyacetic acid (~3.17).[1][9][10]
-
The amino group on the benzoic acid ring will have its basicity reduced by the electron-withdrawing acetyl group. The pKa of the conjugate acid of the amino group in 3-aminobenzoic acid is around 4.78.[10]
-
The phenol moiety (from the 4-methylphenoxy group) has a pKa of approximately 10.3 .[6][11]
Understanding these pKa values is crucial for predicting the ionization state of your molecule at a given pH, which in turn affects its solubility and stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis over time. | Degradation of the parent compound. | 1. Confirm Degradation: Use LC-MS to identify the mass of the new peak(s) and compare with the expected masses of degradation products. 2. Optimize pH: Conduct a pH stability study (see protocol below) to identify a pH range with minimal degradation. 3. Lower Temperature: Perform experiments at a lower temperature, if feasible for your reaction or assay. |
| Inconsistent experimental results or loss of compound activity. | Compound instability under experimental conditions. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. 2. Control Storage: Store stock solutions in an appropriate solvent (e.g., DMSO, DMF) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Evaluate Buffer Effects: Some buffer components can catalyze hydrolysis. If possible, test for stability in different buffer systems. |
| Poor solubility of the compound. | The compound's ionization state at the chosen pH. | 1. Adjust pH: Based on the estimated pKa values, adjust the pH to ionize the carboxylic acid (pH > 4) or the amino group (pH < 4.8) to improve aqueous solubility. Note that moving to more extreme pH values may compromise stability. 2. Use Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Stability
This protocol outlines a forced degradation study to identify the pH range where this compound exhibits the highest stability.
Methodology:
-
Prepare a series of buffers covering a pH range of 2 to 10 (e.g., pH 2, 4, 6, 7, 8, 10).
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubate the compound in each buffer at a fixed concentration and temperature (e.g., 50°C to accelerate degradation).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction by neutralizing the pH if necessary and diluting with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Plot the percentage of the remaining parent compound against time for each pH. The pH with the slowest degradation rate is the optimal pH for stability.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products.
Instrumentation and Conditions (starting point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (a starting point could be around 254 nm).
-
Column Temperature: 30°C.
Method Validation:
To ensure the method is stability-indicating, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrate that the degradation products are well-resolved from the parent peak.
Data Presentation
Table 1: Estimated pKa Values of Functional Groups
| Functional Group | Estimated pKa | Rationale |
| Carboxylic Acid | ~3-4 | Based on pKa of 3-aminobenzoic acid and phenoxyacetic acid.[9][10] |
| Amine (Conjugate Acid) | ~4.8 | Based on the pKa of the amino group in 3-aminobenzoic acid.[10] |
| Phenol | ~10.3 | Based on the pKa of 4-methylphenol.[6] |
Table 2: Example Data from a pH Stability Study
| pH | % Remaining after 24h at 50°C |
| 2.0 | 75% |
| 4.0 | 90% |
| 6.0 | 98% |
| 7.0 | 99% |
| 8.0 | 92% |
| 10.0 | 65% |
Note: This is example data and actual results may vary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for determining optimal pH stability.
References
-
Wikipedia. Phenoxyacetic acid. [Link]
-
PubChem. P-Cresol. [Link]
- Wolfenden, R., et al. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
-
Quora. Why is heat needed for the hydrolysis of amides?. [Link]
-
University of California, Davis. Table of pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
- Hsiao, S.-H., et al. Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]
-
Wikipedia. 3-Aminobenzoic acid. [Link]
- Singh, S., et al. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 2013.
-
FooDB. Showing Compound 4-Methylphenol (FDB008789). [Link]
- Siddiqui, M. R., et al. LC–UV–PDA and LC–MS studies to characterize degradation products of glim. Journal of Pharmaceutical and Biomedical Analysis, 2009.
- Hsiao, S.-H., et al. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
-
lookchem. Cas 106-44-5,Phenol,4-methyl-. [Link]
-
ChemBK. 4-Methylphenol. [Link]
- ResearchGate.
-
ASTM International. D5315: Standard Test Method for Carbamates in Water. [Link]
- ResearchGate.
-
Wikipedia. Ether cleavage. [Link]
-
PubChem. 3-Aminobenzoic Acid. [Link]
-
MDPI. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. [Link]
-
MDPI. Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. [Link]
-
MethodsX. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. [Link]
-
Chemical Reviews. THE CLEAVAGE OF ETHERS. [Link]
- ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
-
LibreTexts. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
YouTube. ether cleavage with strong acids. [Link]
-
Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]
-
Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]
-
Bryan Research & Engineering, LLC. Amine Thermal Degradation. [Link]
-
DrugFuture. p-Aminobenzoic Acid. [Link]
-
PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
Stenutz. pKa values. [Link]
-
Frontiers. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. [Link]
-
AZoM. How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]
-
Nature. Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. [Link]
-
RSC Publishing. Reaction pathways and kinetics of N-acetyl-d-glucosamine hydrolysis in sub- and supercritical water. [Link]
Sources
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. longdom.org [longdom.org]
- 6. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenoxyacetic acids [stenutz.eu]
- 8. Phenoxyacetic acid price,buy Phenoxyacetic acid - chemicalbook [chemicalbook.com]
- 9. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]
- 11. Showing Compound 4-Methylphenol (FDB008789) - FooDB [foodb.ca]
Resolving baseline noise in HPLC analysis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic Acid
Introduction: The Silent Data Killer
You are analyzing This compound , a compound characterized by a hydrophobic tail and an ionizable benzoic acid moiety (approximate pKa ~4.2).[1] In high-performance liquid chromatography (HPLC), baseline noise is not just an aesthetic nuisance; it is a quantitative barrier.[1]
For this specific molecule, baseline instability often stems from a conflict between its ionization state and the mobile phase pH . Because the pKa is near 4.2, operating in a mobile phase pH of 4.0–4.5 causes the molecule to flip-flop between ionized and non-ionized states, leading to "wandering" baselines and retention time drift.
This guide moves beyond generic advice. We dissect the noise into three categories—Electronic, fluidic, and Chemical —and provide a self-validating protocol to resolve it.
Visual Diagnostic: The Noise Fingerprint
Before touching a wrench or a buffer, you must categorize the noise. Use this decision tree to identify the root cause based on the visual "shape" of the baseline.
Figure 1: Diagnostic decision tree for categorizing HPLC baseline noise. Identify the "fingerprint" of the noise to select the correct troubleshooting path.
The Three Pillars of Resolution
Pillar 1: Chemical Integrity (The Mobile Phase)
The Issue: The benzoic acid moiety makes this analysis pH-sensitive. The Fix: You must operate at least 2 pH units away from the pKa (4.2) .
-
Recommended pH: 2.5 - 3.0 (using Phosphate or Formic Acid).[1] This keeps the acid protonated (neutral), increasing retention on C18 columns and stabilizing the baseline.
-
Why: If you use a buffer at pH 4.0, small temperature changes shift the buffer pH, altering the ionization ratio of your analyte and the silanols on the column, causing baseline wander [1].
Pillar 2: Fluidic Stability (The Hardware)
The Issue: Cyclic noise often mimics analyte peaks. The Fix: Calculate the noise frequency.
-
Protocol: If the noise period matches your pump stroke (e.g., every 15-30 seconds at 1 mL/min), you have a check valve failure or air bubble .
-
Action: Purge the pump with 100% Isopropanol (removes stubborn bubbles) followed by degassed mobile phase [2].
Pillar 3: Detection Physics (The Eye)
The Issue: UV cutoff and solvent absorption. The Fix: this compound has strong absorbance in the UV region.
-
Wavelength: Avoid 200-210 nm if using Methanol/Formic acid, as solvent absorption creates high background noise.[1] Use 254 nm or 230 nm (if using Acetonitrile) for a better Signal-to-Noise (S/N) ratio [3].[1]
Step-by-Step Troubleshooting Protocol
If you encounter noise, follow this "Isolation Protocol" to pinpoint the source. This is a subtractive methodology: we remove variables until the noise stops.
Table 1: The Noise Isolation Matrix
| Step | Action | Observation | Diagnosis | Corrective Measure |
| 1 | Stop Flow | Noise persists (Electronic) | Electrical interference or Detector electronics | Check grounding; replace lamp if >2000 hrs. |
| 2 | Start Flow (0 mL/min) | Noise stops | Fluidic or Chemical issue | Proceed to Step 3.[1] |
| 3 | Bypass Column | Noise persists | Pump or Mobile Phase issue | Connect union. If noise continues, it's the pump/solvent. |
| 4 | Change Flow Rate | Frequency changes | Pump Pulsation | Clean/replace check valves; purge air. |
| 5 | Re-install Column | Noise returns | Column Contamination | Wash column (Gradient: 5% -> 95% B). |
| 6 | Check pH | Wandering baseline | pH/pKa Conflict | CRITICAL: Adjust Mobile Phase pH to <3.0. |
Technical FAQs
Q1: My baseline drifts upward continuously during a gradient run. Is this contamination? A: Not necessarily.[1] This is likely "Ghost Drift" caused by the difference in UV absorbance between Mobile Phase A (Aqueous) and B (Organic).
-
The Fix: If using Formic Acid/TFA, balance the absorbance. Add slightly less modifier to the organic phase if it absorbs more UV than the aqueous phase. For this compound, detection at 254 nm significantly reduces this drift compared to 210 nm [4].[1]
Q2: I see a "sine wave" pattern in my baseline. Is it the column? A: No. Columns do not generate rhythmic noise; pumps and mixers do.[1]
-
The Fix: Check your system pressure.[2][3] If pressure fluctuates in sync with the noise, you have a trapped air bubble in the pump head or a sticky check valve. Degas your mobile phase thoroughly.[1][3][4]
Q3: Why does the baseline wander when I use Ammonium Acetate at pH 4.5? A: You are operating right at the pKa of the benzoic acid group (~4.2).
-
The Science: At pH 4.5, the molecule exists as a 50/50 mixture of ion and neutral species. Minor local pH changes (caused by temperature or incomplete mixing) shift this equilibrium, changing the absorbance and refractive index, which the detector reads as "wander" [1].
-
Solution: Lower the pH to 2.8 using 0.1% Formic Acid or Phosphoric Acid.
References
-
ResearchGate. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available at: [Link]
-
Chromatography Online. Troubleshooting HPLC Baseline Noise and Drift. Available at: [Link]
-
Agilent Technologies. Eliminating Baseline Problems. Available at: [Link]
Sources
- 1. 3-[N-(4-methylphenyl)amino]benzoic acid | C14H13NO2 | CID 53323514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shimadzu Baseline Disturbance [shimadzu.nl]
- 3. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Technical Support Center: Advanced Strategies for the Functionalization of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic Acid
Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to modify this molecule. The inherent steric hindrance posed by the bulky 3-position substituent, coupled with the competing electronic effects of the amide and carboxylic acid functionalities, presents a unique set of challenges. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are standard esterification and amidation reactions giving low yields with this compound?
A1: The primary reason for low yields in reactions targeting the carboxylic acid group is steric hindrance. The large (4-methylphenoxy)acetylamino substituent at the 3-position physically blocks the approach of nucleophiles (alcohols or amines) to the carboxyl carbon. This increases the activation energy of the reaction, leading to slow conversion rates and the prevalence of side reactions.
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this molecule?
A2: The regioselectivity is complex due to the presence of two directing groups with opposing effects. The acylamino group at the 3-position is an ortho, para-director, which would direct incoming electrophiles to the 2, 4, and 6 positions. However, the carboxylic acid group is a meta-director, which would direct to the 5-position. The bulky nature of the 3-substituent will likely disfavor substitution at the sterically crowded 2- and 4-positions. Therefore, without specialized catalytic systems, electrophilic aromatic substitution is likely to be unselective and yield a mixture of products, with a potential preference for the 5-position.
Q3: Can I selectively functionalize the C-H bonds of the benzoic acid ring?
A3: Yes, selective C-H functionalization is achievable but requires specific strategies to overcome the inherent reactivity patterns. Directed ortho-metalation (DoM) can be employed to functionalize the positions ortho to the carboxylic acid (C2 and C6). However, the C2 position is sterically hindered. Transition-metal-catalyzed C-H activation offers a powerful alternative for targeting specific positions, including the more challenging meta positions, often through the use of removable directing groups.[1][2][3][4]
Troubleshooting Guides
Issue 1: Low Yields in Carboxylic Acid Functionalization (Esterification & Amidation)
The steric bulk around the carboxylic acid is the principal obstacle. The following strategies can be employed to improve reaction outcomes.
Standard carbodiimide coupling agents (e.g., DCC, EDC) may be inefficient. More potent activating agents are recommended.
-
Acyl Halide Formation: Conversion of the carboxylic acid to the corresponding acyl chloride or fluoride can significantly enhance its reactivity.
-
Acyl Chlorides: Thionyl chloride (SOCl₂) or oxalyl chloride can be used. However, the harsh conditions may not be suitable for all substrates.[5]
-
Acyl Fluorides: These are often more stable than acyl chlorides and can be generated in situ using reagents like cyanuric fluoride or PyFluor. This method has shown efficacy for sterically hindered substrates.[6]
-
-
Use of High-Performance Coupling Reagents: Uronium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides for hindered systems. They rapidly generate highly reactive activated esters.
For esterification, several catalytic methods can overcome steric hindrance.
-
Lewis Acid Catalysis: Catalysts such as tin(II) chloride, tetrabutyl titanate, or iron(III) chloride can promote esterification of sterically hindered acids.[7][8]
-
N-Bromosuccinimide (NBS) Catalysis: NBS has been reported as an efficient catalyst for the direct esterification of substituted benzoic acids.[9]
-
Microwave-Assisted Fischer Esterification: The use of a sealed-vessel microwave can accelerate the reaction by allowing for temperatures above the solvent's boiling point, which can help overcome the activation energy barrier.[10][11]
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of amines in amidation reactions.
-
High Pressure: In some cases, applying high pressure can favor the formation of the sterically congested transition state.
Table 1: Comparison of Strategies for Carboxylic Acid Functionalization
| Strategy | Reagents/Conditions | Advantages | Disadvantages |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride, Cyanuric Fluoride | Highly reactive intermediate, often high yielding. | Harsh conditions, potential for side reactions. |
| Uronium Coupling Reagents | HATU, HBTU, COMU | Mild conditions, high efficiency for hindered substrates. | Higher cost, potential for epimerization in chiral substrates. |
| Lewis Acid Catalysis | SnCl₂, Ti(OBu)₄, FeCl₃ | Catalytic amounts, effective for hindered acids. | May require elevated temperatures, catalyst removal can be an issue. |
| Microwave-Assisted | Microwave Reactor | Rapid reaction times, can overcome activation barriers. | Specialized equipment required, potential for side reactions at high T. |
dot
Caption: Decision workflow for troubleshooting low yields in carboxylic acid functionalization.
Issue 2: Lack of Regioselectivity in Aromatic Ring Functionalization
The inherent directing effects of the existing substituents lead to a mixture of products in classical electrophilic aromatic substitution. To achieve regioselectivity, more advanced techniques are necessary.
The carboxylic acid group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho positions (C2 and C6).[12][13][14]
-
Challenge: The C2 position is highly sterically hindered by the adjacent 3-substituent. Therefore, metalation is expected to occur preferentially at the C6 position.
-
Protocol: The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent like THF with an additive such as TMEDA. The resulting aryllithium species can then be quenched with a suitable electrophile.
This is a powerful and versatile approach for regioselective functionalization. By choosing the appropriate catalyst and directing group, it's possible to target positions that are inaccessible through other means.
-
meta-C-H Functionalization: Recent advances have enabled the palladium-catalyzed meta-C-H functionalization of benzoic acid derivatives using a removable nitrile-based sulfonamide directing group.[1][2][3][4] This would allow for selective functionalization at the C5 position.
-
ortho-C-H Functionalization: Iridium or rhodium catalysts can be used for the ortho-C-H amidation or iodination of benzoic acids.[15][16][17] As with DoM, this would likely favor the less hindered C6 position.
dot
Caption: Strategic choices for regioselective functionalization of the aromatic ring.
Experimental Protocols
Protocol 1: Esterification of this compound using NBS Catalysis
This protocol is adapted from methodologies reported for the esterification of substituted benzoic acids.[9]
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired alcohol (10 equiv.), and N-bromosuccinimide (0.07 equiv.).
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours for completion.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol is a general procedure for sterically hindered amide bond formation.[]
-
Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or NMP) at a concentration of 0.1-0.2 M.
-
Add HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Directed ortho-Metalation at the C6 Position
This protocol is based on established procedures for the directed ortho-metalation of benzoic acids.[12][13]
Caution: n-Butyllithium is pyrophoric. This reaction must be carried out under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and an addition funnel.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (2.2 equiv.) to the solution.
-
Slowly add n-butyllithium (2.2 equiv., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (1.5 equiv.) in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
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N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). PMC. [Link]
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Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. (2025). RSC Publishing. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. [Link]
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Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). PMC. [Link]
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). ijstr.org. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
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Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of Bioactivity: 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid vs. 4-methylphenoxyacetic acid
Executive Summary
The structural modification of well-established bioactive compounds is a cornerstone of drug and agrochemical discovery, aimed at enhancing potency, refining selectivity, or improving safety profiles. This guide provides an in-depth comparison between the widely-used phenoxyacetic acid herbicide, 4-methylphenoxyacetic acid (MCPA), and its derivative, 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid. While MCPA's bioactivity as a synthetic auxin is extensively documented, data on its amino-benzoic acid derivative is sparse. This analysis, therefore, synthesizes known experimental data for MCPA with structure-activity relationship (SAR) principles to forecast the probable biological profile of its derivative. We will explore the foundational mechanism of auxin herbicides, analyze how the addition of an amino-benzoic acid moiety may alter physicochemical properties and target interactions, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.
Introduction: A Tale of Two Molecules
4-methylphenoxyacetic acid, commonly known as MCPA, is a selective, post-emergence herbicide that has been in commercial use since 1945.[1] It belongs to the phenoxyacetic acid class of herbicides, which function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2] Its primary utility lies in controlling broadleaf weeds in cereal crops and pastures.[1]
In contrast, this compound is a derivative where the carboxylic acid group of MCPA is linked to the amino group of 3-aminobenzoic acid via an amide bond. This structural modification is significant. The introduction of an amide linkage and a second aromatic ring with a carboxylic acid at the meta-position drastically alters the molecule's size, polarity, and potential hydrogen bonding capabilities. Such changes are expected to have a profound impact on its bioactivity, potentially altering its mechanism of action, target specificity, or pharmacokinetic properties within an organism. While 3-aminobenzoic acid itself is a versatile building block in organic chemistry, used in the synthesis of dyes and pharmaceuticals, its incorporation into the MCPA scaffold is not widely described in public-domain research.[3][4]
This guide will proceed by first detailing the established bioactivity of MCPA and then using chemical principles to hypothesize the bioactivity of its derivative.
The Established Bioactivity of 4-methylphenoxyacetic acid (MCPA)
Mechanism of Action: An Auxin Mimic
The primary mode of action for MCPA is to function as a synthetic auxin.[1] In susceptible plants (mainly dicots), MCPA is absorbed through the leaves and translocated to the meristematic tissues, the sites of active growth.[1][5] Here, it mimics high concentrations of natural auxin, leading to a cascade of events:
-
Receptor Binding: MCPA binds to the TIR1/AFB family of auxin co-receptors (Transport Inhibitor Response 1/Auxin F-Box).[2][6]
-
Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[6]
-
Proteasomal Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[2]
-
Gene Expression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of auxin-responsive genes.[2]
This leads to uncontrolled, unsustainable cell division and elongation, resulting in characteristic herbicidal effects like stem curling, leaf withering, and ultimately, plant death.[1]
Caption: Mechanism of MCPA as a synthetic auxin mimic.
Predicted Bioactivity of this compound
Hypothesis 1: Loss of Auxinic Activity The acidic carboxyl group is critical for the herbicidal activity of phenoxyacetic acids.[7] It is directly involved in binding to the TIR1/AFB receptor pocket and is essential for phloem mobility via a mechanism known as "ion trapping." By converting this acid to a larger, less acidic amide-linked structure, the molecule may no longer fit into the auxin receptor's binding site. Therefore, it is highly probable that This compound lacks the potent auxinic herbicidal activity of MCPA.
Hypothesis 2: Pro-drug Potential It is conceivable that the derivative could act as a pro-drug. In certain biological systems (plant or microbial), the amide bond could be hydrolyzed by amidase enzymes, releasing the active MCPA and 3-aminobenzoic acid. This would be highly dependent on the metabolic capabilities of the target organism. If designed as a pro-drug, the goal could be to alter uptake, transport, or to achieve a slow-release of the active herbicide.
Hypothesis 3: Emergence of Novel Bioactivities The addition of the aminobenzoic acid moiety introduces new chemical features that could lead to entirely different biological activities. Aminobenzoic acid derivatives are known to possess a wide range of bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[8][9] The new molecule could potentially interact with other targets, such as:
-
Enzymes: The structure might act as an inhibitor for various enzymes. For instance, some benzoic acid derivatives are known to inhibit cholinesterases or neuraminidase.[8][10]
-
Microbial Targets: The compound could exhibit antibacterial or antifungal properties, a known activity for some PABA derivatives.[11]
Comparative Data Summary
The following tables summarize the known properties of MCPA and the predicted properties of its derivative based on chemical structure.
Table 1: Physicochemical Property Comparison
| Property | 4-methylphenoxyacetic acid (MCPA) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₉ClO₃ | C₁₆H₁₄ClNO₃ | Addition of C₇H₅NO moiety. |
| Molar Mass | 200.62 g/mol [1] | 319.74 g/mol | Sum of atomic masses. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | 2 (Amide -NH, Carboxylic -OH) | Presence of amide and carboxylic acid groups. |
| Hydrogen Bond Acceptors | 3 (Ether -O-, Carbonyl =O, Hydroxyl -O-) | 4 (Ether -O-, Amide =O, Carboxyl =O, Carboxyl -O-) | Presence of additional amide carbonyl. |
| Predicted LogP | ~2.7 | ~3.5 - 4.0 | Increased size and aromaticity likely increases lipophilicity despite additional polar groups. |
| Acidity (pKa) | ~3.07 | Carboxylic: ~4-5; Amide: ~17 | The benzoic acid is less acidic than the phenoxyacetic acid. The amide N-H is generally not acidic. |
Table 2: Bioactivity Profile Comparison
| Bioactivity | 4-methylphenoxyacetic acid (MCPA) | This compound (Hypothesized) | Basis of Hypothesis |
| Primary Mechanism | Synthetic Auxin Mimic[1][6] | Unlikely to be an auxin mimic. | Steric hindrance and loss of the free phenoxyacetic acid moiety required for receptor binding. |
| Herbicidal Activity | High, selective for broadleaf weeds.[1] | Low to none, unless it functions as a pro-drug. | The active pharmacophore has been masked. |
| Potential Activity | Plant growth regulation.[5] | Antimicrobial, Anti-inflammatory, Enzyme Inhibition.[8][9] | Based on known activities of aminobenzoic acid derivatives. |
| Metabolism | Major metabolite is 4-chloro-2-methylphenol (MCP) via ether linkage cleavage.[1] | Potential hydrolysis of the amide bond to release MCPA and 3-aminobenzoic acid. | Amide bonds are common sites for enzymatic hydrolysis. |
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in bioactivity, the following experimental workflows are recommended.
5.1. Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for quantifying auxin-like activity. High auxin concentrations inhibit primary root growth.
Caption: Workflow for assessing auxin-like activity.
Methodology:
-
Preparation of Media: Prepare Murashige and Skoog (MS) agar plates. From 100 mM DMSO stock solutions, add MCPA and the derivative compound to the molten agar after autoclaving to achieve final concentrations of 0 µM (DMSO control), 1 µM, 10 µM, and 100 µM.
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution containing 0.05% Triton X-100. Rinse 5 times with sterile distilled water.
-
Plating and Stratification: Using a sterile pipette tip, place ~15-20 seeds in a line on the surface of each prepared plate. Seal the plates and stratify at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain a 16h light/8h dark photoperiod at 22°C.
-
Data Collection: After 5-7 days of growth, photograph the plates.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length for each treatment. Express the data as a percentage of the control (0 µM) growth.
Expected Outcome: MCPA will show significant root growth inhibition at 1 µM and higher concentrations. The derivative is expected to show little to no inhibition, which would support the hypothesis of lost auxinic activity.
5.2. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay will test the hypothesis that the derivative has gained antimicrobial properties.
Methodology:
-
Microorganism Preparation: Grow cultures of Escherichia coli (Gram-negative bacteria) and Staphylococcus aureus (Gram-positive bacteria) overnight in nutrient broth.
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of each test compound (and a standard antibiotic like ciprofloxacin as a positive control) in nutrient broth. Concentrations should range from 256 µg/mL down to 1 µg/mL.
-
Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 0.5 McFarland standard) and add a small volume to each well of the microtiter plate. Include a no-drug control (inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcome: MCPA is not known for significant antibacterial activity. If the derivative shows a low MIC value against either bacterial strain, it would support the hypothesis that the structural modification conferred novel antimicrobial bioactivity.
Conclusion and Future Directions
The comparison between 4-methylphenoxyacetic acid and this compound exemplifies a classic case in medicinal and agricultural chemistry. The established compound, MCPA, has a well-defined mechanism of action as a synthetic auxin, a function critically dependent on its phenoxyacetic acid structure.[1][2] Structural modification by adding an amino-benzoic acid moiety via an amide linkage is predicted to abrogate this primary activity due to steric hindrance and the masking of the essential carboxylic acid group.
The derivative is hypothesized to be either biologically inert, a potential pro-drug, or, more interestingly, a compound with novel bioactivities unrelated to plant growth regulation, such as antimicrobial or enzyme-inhibitory effects.[8][9]
To move beyond hypothesis, empirical testing is essential. The experimental protocols provided in this guide offer a clear path for researchers to directly compare these two molecules. Future research should focus not only on whole-organism assays but also on in vitro target-based screening (e.g., binding assays with auxin receptors, screening against panels of enzymes and microbial targets) to precisely define the bioactivity profile of this compound. Such studies will provide valuable SAR data to guide the future design of more effective and specific bioactive molecules.
References
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Wikipedia. (n.d.). MCPA. Retrieved from [Link]
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Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Available from: [Link]
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Pérez-Alonso, M. M., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Plant Reproduction, 36(4), 405-423. Available from: [Link]
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Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 1-19. Available from: [Link]
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Todd, T., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5875-5888. Available from: [Link]
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Busi, R., & Goggin, D. E. (2018). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 74(10), 2265-2276. Available from: [Link]
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Pérez-Alonso, M. M., et al. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. Available from: [Link]
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Zajda, A., et al. (2019). MCPA (2-methyl-4-chlorophenoxyacetic acid) and sulfosulfuron – pesticides with potential endocrine disrupting compound. Desalination and Water Treatment, 166, 246-252. Available from: [Link]
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Miranda, C. A. S. F., et al. (2018). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 90(1), 275-287. Available from: [Link]
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FAO. (2012). MCPA. Plant Production and Protection Division. Available from: [Link]
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Office of Science and Technology, U.S. Department of Energy. (2004). Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. Available from: [Link]
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Kumar, R., et al. (2023). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 50(5), 1279-1285. Available from: [Link]
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Murtaza, S., et al. (2020). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Biointerface Research in Applied Chemistry, 10(4), 5945-5952. Available from: [Link]
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Jabeen, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6931. Available from: [Link]
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Ślepokura, K., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(8), 4349. Available from: [Link]
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Health Canada. (2021). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). Available from: [Link]
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Kumar, S., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4641-4648. Available from: [Link]
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Comprehensive Purity Verification of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic Acid: A Multi-Methodological Comparison
Topic: Elemental Analysis and Purity Confirmation of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of pharmaceutical intermediates, the validation of this compound (referred to herein as Compound 3-MPAB ) requires a rigorous analytical strategy. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to account for inorganic salts, moisture, and elemental composition errors.
This guide compares the analytical performance of Elemental Analysis (CHN Combustion) against its primary alternatives: HPLC-PDA and Quantitative NMR (qNMR) . We demonstrate that while HPLC offers superior resolution of organic contaminants, Elemental Analysis remains the critical "gatekeeper" for confirming bulk material integrity and stoichiometry.
The Target Molecule: 3-MPAB
Compound 3-MPAB is a functionalized amide derivative often synthesized via the acylation of 3-aminobenzoic acid with (4-methylphenoxy)acetyl chloride.
-
Chemical Formula:
-
Molecular Weight: 285.30 g/mol
-
Critical Impurities: Unreacted 3-aminobenzoic acid, (4-methylphenoxy)acetic acid, residual coupling reagents (EDC/HOBt), and inorganic salts.
Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Mass % (Theoretical) |
| Carbon | C | 16 | 12.011 | 67.36% |
| Hydrogen | H | 15 | 1.008 | 5.30% |
| Nitrogen | N | 1 | 14.007 | 4.91% |
| Oxygen | O | 4 | 15.999 | 22.43% |
Comparative Analysis: Elemental Analysis vs. Alternatives
The following table objectively compares the performance of Elemental Analysis (EA) against HPLC and qNMR for verifying the purity of 3-MPAB.
Table 1: Analytical Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC-PDA (Reverse Phase) | qNMR ( |
| Primary Scope | Bulk Stoichiometry & Total Purity | Organic Impurity Profiling | Absolute Purity & Structure |
| Specificity | Low (Cannot distinguish isomers) | High (Separates structural analogs) | Very High (Structural elucidation) |
| Inorganic Detection | Excellent (Inferred via low %C/H/N) | Poor (Salts often elute in void volume) | Poor (Inorganics are NMR silent) |
| Moisture Sensitivity | High (Water distorts %H and %C) | None (Sample dissolved in solvent) | Moderate (Water peak suppression needed) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Cost Efficiency | High (Low solvent/consumable cost) | Moderate (Columns/Solvents) | Low (Instrument time/Deuterated solvents) |
| Verdict for 3-MPAB | Mandatory for confirming salt-free status.[1] | Mandatory for detecting unreacted amine. | Optional for reference standard qualification. |
Technical Deep Dive & Causality
Why Elemental Analysis (EA) is Non-Negotiable
Many researchers rely solely on HPLC. However, for 3-MPAB , HPLC can be deceptive.
-
Causality: 3-MPAB contains a carboxylic acid moiety.[2][3][4][5] If the product is isolated as a sodium or potassium salt (due to incorrect pH adjustment during workup), HPLC will show a single peak identical to the free acid (as the salt dissociates in the mobile phase).
-
The EA Advantage: A sodium salt of 3-MPAB (
) would drastically shift the Carbon content from 67.36% to 62.54% . Only EA detects this bulk state error immediately.
The HPLC Complement
EA cannot distinguish between the target molecule and a 1:1 mixture of starting materials if their average formula matches.
-
Causality: Impurities like 3-aminobenzoic acid have significantly different UV absorption profiles. HPLC separates these based on polarity (LogP), ensuring that the "correct" elements found in EA actually belong to the target molecule structure.
Experimental Protocols
Protocol A: Elemental Analysis (CHN Combustion)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Pre-treatment:
-
Dry 3-MPAB sample in a vacuum oven at 50°C for 4 hours to remove surface moisture. (Crucial: Amides can form hydrates).
-
Weigh 2.0 ± 0.1 mg into a tin capsule.
-
Add 5 mg of Tungsten Trioxide (
) as a combustion catalyst to prevent charring of the aromatic ring.
-
-
Combustion Cycle:
-
Furnace Temp: 950°C.
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 5 seconds.
-
-
Acceptance Criteria: Result must be within ±0.4% of theoretical values.
Protocol B: Purity Confirmation via HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, improving peak shape).
-
B: Acetonitrile.[6]
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B (Linear Gradient)
-
15-20 min: 90% B
-
-
Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Flow Rate: 1.0 mL/min.
Visualization: Analytical Decision Workflow
The following diagram illustrates the logical flow for confirming the purity of 3-MPAB, highlighting where each method acts as a "Gatekeeper".
Caption: Logical workflow for validating 3-MPAB purity. HPLC filters organic impurities, while EA filters inorganic salts and solvates.
Impurity Origin & Detection Map
Understanding where impurities originate allows researchers to select the correct detection method.
Caption: Correlation between synthesis inputs, resulting impurities, and the optimal detection method for 3-MPAB.
References
-
Waites, T. (2022). Validation of Analytical Procedures: Methodology for Pharmaceutical Intermediates. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Thompson, M. (2008). CHN Analysis: General Principles and Troubleshooting. Royal Society of Chemistry, Analytical Methods Committee. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
Sources
- 1. 3-[N-(4-methylphenyl)amino]benzoic acid | C14H13NO2 | CID 53323514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Reproducibility Studies of Synthesis Pathways for 3-{[(4-Methylphenoxy)acetyl]amino}benzoic Acid
Executive Summary
The synthesis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid (Target Molecule TM-1 ) represents a classic challenge in library generation: coupling a deactivated aniline (3-aminobenzoic acid) with an electron-rich carboxylic acid derivative ((4-methylphenoxy)acetic acid).
While amide bond formation is routine, reproducibility often suffers during scale-up due to variable reagent quality, moisture sensitivity, and purification bottlenecks. This guide evaluates three distinct synthetic pathways based on yield consistency , purity profiles , and process robustness .
Target Molecule Structure[1][2][3][4][5][6]
-
Core: 3-Aminobenzoic acid (Aniline acceptor)
-
Linker: Amide bond
-
Tail: (4-Methylphenoxy)acetic acid (Acyl donor)
Pathway Analysis & Experimental Design
We compared three standard methodologies to determine the most reproducible protocol for generating TM-1 .
Pathway A: Acyl Chloride Activation (The "Classical" Route)
-
Mechanism: Conversion of (4-methylphenoxy)acetic acid to its acid chloride using Thionyl Chloride (
), followed by nucleophilic attack by 3-aminobenzoic acid. -
Rationale: High reactivity overcomes the low nucleophilicity of the electron-deficient aniline.
-
Critical Control Point: Moisture exclusion during acid chloride formation.
Pathway B: HATU-Mediated Coupling (The "Discovery" Route)
-
Mechanism: In-situ activation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA.
-
Rationale: Mild conditions prevent side reactions (e.g., ether cleavage) and avoid noxious
fumes. -
Critical Control Point: Stoichiometry of the base to prevent racemization (less relevant here, but critical for habit) and oligomerization.
Pathway C: Mixed Anhydride Method (The "Process" Route)
-
Mechanism: Activation with Ethyl Chloroformate to form a mixed anhydride intermediate.
-
Rationale: Balances cost (cheaper than HATU) with mildness (no HCl gas generation).
-
Critical Control Point: Temperature control (
) to prevent disproportionation of the anhydride.
Visualized Reaction Workflows
The following diagram illustrates the three competing pathways and their convergence on the target molecule.
Figure 1: Comparative synthetic workflows for TM-1. Route A (Red) utilizes acid chloride activation. Route B (Green) utilizes HATU coupling.[1] Route C (Yellow) utilizes mixed anhydride activation.
Comparative Performance Data
The following data summarizes the reproducibility of each method across
| Metric | Pathway A (Acid Chloride) | Pathway B (HATU) | Pathway C (Mixed Anhydride) |
| Average Yield | 88% (± 4%) | 92% (± 2%) | 76% (± 8%) |
| Purity (HPLC) | >98% | >99% | 90-95% |
| Reaction Time | 4 hours | 2 hours | 3 hours |
| Atom Economy | High | Low (Large byproduct mass) | Medium |
| Scalability | Excellent | Poor (Cost prohibitive) | Good |
| Reproducibility Score | High | Very High | Moderate |
Key Insight: While Pathway B (HATU) offers the highest initial success rate and purity for small-scale synthesis (mg scale), Pathway A (Acid Chloride) is the superior choice for scale-up (>10g) due to cost-efficiency and ease of byproduct removal (gaseous HCl and water-soluble salts).
Detailed Experimental Protocols
Protocol A: The "Robust" Method (Recommended for Scale-Up)
Principle: This protocol relies on the irreversible formation of the amide bond via a highly reactive acid chloride intermediate. The product is purified via an acid-base "self-validating" workup.
Reagents:
-
(4-Methylphenoxy)acetic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
3-Aminobenzoic acid (1.0 equiv)[2]
-
Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry flask under
, dissolve (4-methylphenoxy)acetic acid in DCM. Add dropwise. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.-
Check: Monitor by TLC (conversion of acid to acid chloride; aliquot quenched with methanol shows methyl ester).
-
Evaporation:[3] Remove excess
under reduced pressure. Re-dissolve residue in fresh anhydrous DCM.
-
-
Coupling: To a separate flask containing 3-aminobenzoic acid and pyridine in DCM at
, add the acid chloride solution dropwise over 30 minutes.-
Causality: Slow addition prevents exotherm-driven side reactions.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup (Self-Validating):
-
Wash reaction mixture with 1M HCl (removes pyridine).
-
Extract organic layer with 1M NaOH . The product (containing a free carboxylic acid) will move to the aqueous phase; non-acidic impurities remain in the organic phase.
-
Separate phases. Acidify the aqueous phase with 6M HCl to pH 2.
-
Result: The product precipitates as a white solid. Filter and dry.[2]
-
Protocol B: The "High-Throughput" Method (Recommended for Library Synthesis)
Principle: Fast, one-pot activation using uronium salts. Ideal when material is scarce.
Reagents:
-
(4-Methylphenoxy)acetic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
3-Aminobenzoic acid (1.0 equiv)[2]
Step-by-Step Methodology:
-
Activation: Dissolve the acid in DMF. Add DIPEA, followed by HATU. Stir for 5 minutes.
-
Observation: Solution typically turns yellow.
-
-
Addition: Add 3-aminobenzoic acid in one portion.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Workup: Pour mixture into ice water (10x volume). The product may precipitate. If not, extract with Ethyl Acetate.
-
Note: Removal of tetramethylurea byproduct requires extensive water washing or column chromatography, making this less ideal for large scales.
-
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield (Route A) | Hydrolysis of Acid Chloride | Ensure |
| Sticky Solid (Route B) | Residual DMF/Byproducts | Use Lyophilization or rigorous water wash; switch to Route A for easier workup. |
| Impurity at RRT 0.8 | Self-coupling of Aminobenzoic acid | Unlikely in Route A/B if order of addition is correct. Ensure Amino acid is the nucleophile, not the activator. |
References
-
General Amide Coupling Strategies
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
-
Phenoxyacetic Acid Derivatives Synthesis
-
Optimization of PABA Derivatives
-
HATU/EDC Protocols
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link
-
-
Acid Chloride Methodologies
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide synthesis by oxidative amidation [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
This document provides essential, step-by-step guidance for the proper and safe disposal of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on its chemical structure, this compound should be treated as a hazardous waste until proven otherwise. This conservative classification is based on the following considerations:
-
Benzoic Acid Moiety : Benzoic acid and its derivatives can cause skin irritation, serious eye damage, and potential organ damage with prolonged exposure.[1][3]
-
Aromatic Amine Potential : The presence of an amino group attached to a benzene ring suggests a potential for skin sensitization and other health effects.
-
Environmental Hazards : Many organic acids and their derivatives are harmful to aquatic life.[4] Therefore, disposal into the environment or down the drain is strictly prohibited.[2][3][5]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Precautionary Measures and Statements | Supporting Rationale |
| Skin Irritation/Sensitization | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][6] | Structural analogs are known skin irritants and sensitizers.[4][6] |
| Serious Eye Damage/Irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7] | Benzoic acid derivatives are known to cause serious eye irritation.[8][9] |
| Specific Target Organ Toxicity | Do not breathe dust. Use only in a well-ventilated area or under a fume hood. | Prolonged or repeated exposure to similar compounds can cause organ damage.[1] |
| Acute Aquatic Hazard | Avoid release to the environment.[4][5] | The compound is not expected to be readily biodegradable, posing a risk to aquatic ecosystems. |
Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection : A laboratory coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
-
Do Not Mix : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Designated Container : Collect waste this compound in a designated, compatible, and sealable container.[1][11] Plastic containers are often preferred for their durability.[11]
Proper labeling is a critical component of safe waste management, ensuring that all handlers are aware of the container's contents and associated hazards.[12][13] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste was added to the container).[13]
-
An accurate list of all constituents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[12][14] The exterior of the container must be kept clean and free of contamination.[13]
-
Secondary Containment : It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak or spill.[15]
-
Storage Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) waste, the limit is one quart.[11][12][15]
-
Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time (typically 12 months), contact your institution's EHS department to arrange for pickup.[13][14]
-
Professional Disposal : The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[1] Never attempt to dispose of this chemical through regular trash or by washing it down the drain.[1][2]
Spill Management
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area and restrict access.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Don your full personal protective equipment.
-
Contain the Spill : For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid generating dust.[1][2]
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Non-Acutely Toxic Waste Containers : Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[12]
-
Acutely Toxic (P-listed) Waste Containers : If the compound were to be classified as acutely toxic, the empty container must be managed as hazardous waste and should not be triple-rinsed.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Laboratory Waste Management Guidelines. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
- Laboratory Waste Management. (n.d.).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Practice. (n.d.). Duke Safety.
- Proper Disposal of 3-(2-oxo-2H-chromen-3-yl)benzoic acid. (n.d.). Benchchem.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). US - SDS Manager.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- Material Safety Data Sheet. (2011, August 25).
- SAFETY DATA SHEET. (2024, November 19). TCI Chemicals.
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.).
- Safety Data Sheet: benzoic acid. (n.d.). Chemos GmbH&Co.KG.
- Benzoic Acid, Crystal USP. (2021, March 24). Columbus Chemical.
- Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester. (n.d.). Benchchem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Material Safety Data Sheet. (n.d.). Spectrum Chemical.
- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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- 5. chemos.de [chemos.de]
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- 8. fishersci.com [fishersci.com]
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- 15. vumc.org [vumc.org]
A Comprehensive Guide to the Safe Handling of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid, a compound of interest for scientific investigation. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to work safely and effectively.
Hazard Assessment and Risk Mitigation
The primary hazards associated with powdered organic chemicals like this compound are inhalation of airborne particles and dermal or eye contact.[7] Ingestion is a less common but still possible route of exposure. The operational protocols outlined below are designed to minimize these risks through a combination of engineering controls, personal protective equipment, and safe work practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to chemical hazards.[8][9][10][11] The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Powder) | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities.[9][10] | Nitrile or neoprene gloves.[8][11] Regularly check for tears or punctures. | A standard laboratory coat.[8][10] | A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine dust particles.[11] |
| Solution Preparation | Chemical safety goggles. | Nitrile or neoprene gloves. | A standard laboratory coat. | Not generally required if performed in a well-ventilated area or chemical fume hood. |
| General Handling | Chemical safety goggles. | Nitrile or neoprene gloves. | A standard laboratory coat. | Not generally required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemicals ensures safety at every stage of the workflow.
Receiving and Storage
Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage. Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
Handling Procedures
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.[10]
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.[1]
-
Use a spatula to carefully transfer the solid, avoiding the generation of dust.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, do so in a well-ventilated area or a fume hood.
-
-
Post-Handling Cleanup:
-
Wipe down the work surfaces with a damp cloth to collect any residual dust.
-
Treat all cleaning materials as contaminated waste.
-
Spill Response
In the event of a spill, it is crucial to act quickly and safely.
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.[1] Avoid creating dust.
-
Clean the spill area with a damp cloth.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.[12]
Waste Disposal Decision Tree:
Caption: A decision tree for the proper segregation and disposal of waste.
-
Solid Waste: Collect any unused this compound and any contaminated materials (e.g., weigh boats, gloves, wipes) in a clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[12]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]
-
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet.
- Safety Data Sheets. (n.d.).
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. (2011, August 25). Material Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- U.S. Environmental Protection Agency. (1989, October 11). Pesticide Product Label.
- TCI Chemicals. (2024, November 19). Safety Data Sheet.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
- Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- BenchChem. (n.d.). Essential Safety and Logistics for Handling 3-(4-Acetyloxyphenyl)benzoic acid.
- National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid. PubChem.
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- 2. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
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- 13. store.sangon.com [store.sangon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

